ROCK1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-4-2-12(3-5-14)10-16(21)20-17-19-15(11-23-17)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHMHPNOEONPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ROCK1-IN-1: A Technical Guide to its Mechanism of Action in Cytoskeletal Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton.[1] As a major downstream effector of the small GTPase RhoA, ROCK1 is integral to a signaling pathway that governs fundamental cellular processes including cell adhesion, motility, contraction, and proliferation.[1][2] Dysregulation of the RhoA/ROCK1 pathway is implicated in a variety of pathologies, making ROCK1 a compelling target for therapeutic intervention.[3] This technical guide provides an in-depth overview of the mechanism of action of ROCK1-IN-1, a representative selective ROCK1 inhibitor, with a focus on its effects on cytoskeletal regulation. For the purpose of this guide, the well-characterized and selective ROCK1 inhibitor, GSK269962A, will be used as a proxy for this compound to provide concrete data and examples.[3]
ROCK1 Signaling Pathway and Cytoskeletal Regulation
The canonical RhoA/ROCK1 signaling cascade is initiated by the activation of RhoA, which in its GTP-bound state, binds to and activates ROCK1.[4] Activated ROCK1 then phosphorylates a number of downstream substrates that directly impact the organization and dynamics of the actin cytoskeleton.[5]
Key downstream effectors of ROCK1 in cytoskeletal regulation include:
-
Myosin Light Chain (MLC): ROCK1 directly phosphorylates the myosin light chain (MLC), which increases the ATPase activity of myosin II and promotes the assembly of actin-myosin filaments into contractile stress fibers.[5]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK1 phosphorylates MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP). This phosphorylation inhibits MLCP activity, leading to a net increase in phosphorylated MLC and enhanced cellular contractility.[6]
-
LIM Kinases (LIMK): ROCK1 activates LIM kinases (LIMK1 and LIMK2) through phosphorylation.[6] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and a decrease in actin filament turnover.
Through the coordinated regulation of these and other substrates, ROCK1 plays a central role in the formation of stress fibers and focal adhesions, which are critical for cell adhesion and migration.[3]
Mechanism of Action of this compound (GSK269962A)
This compound, represented here by GSK269962A, is a potent and selective ATP-competitive inhibitor of ROCK1.[3] By binding to the ATP-binding pocket of the ROCK1 kinase domain, it prevents the transfer of phosphate from ATP to ROCK1's substrates. This inhibition of ROCK1's catalytic activity leads to a downstream cascade of events that ultimately result in the disassembly of the actin cytoskeleton and a reduction in cellular contractility.
The primary mechanism of action of this compound in cytoskeletal regulation involves:
-
Reduced Myosin Light Chain Phosphorylation: By inhibiting ROCK1, this compound prevents the direct phosphorylation of MLC and the inhibitory phosphorylation of MYPT1. This leads to an increase in MLCP activity and a subsequent decrease in the overall levels of phosphorylated MLC. The reduced pMLC levels result in decreased myosin II motor activity and a failure to form and maintain contractile actin stress fibers.
-
Increased Cofilin Activity: Inhibition of the ROCK1/LIMK axis by this compound prevents the phosphorylation and inactivation of cofilin. Active cofilin can then sever and depolymerize actin filaments, leading to a more dynamic and less organized actin cytoskeleton.
The net effect of this compound treatment is a dose-dependent disruption of actin stress fibers, a reduction in focal adhesions, and an overall relaxation of the cell, which can manifest as changes in cell morphology, adhesion, and motility.
Quantitative Data for this compound (GSK269962A)
The following tables summarize the quantitative data for the selective ROCK1 inhibitor GSK269962A.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ for ROCK1 | 1.6 nM | Recombinant Enzyme Assay | [3][4][7] |
| IC₅₀ for ROCK2 | 4 nM | Recombinant Enzyme Assay | [3][4][7] |
| IC₅₀ for Vasorelaxation | 35 nM | Rat Aorta Tissue Bath | [4] |
| IC₅₀ in AML cell lines | 0.61 to 1,337 nM | Cell Viability Assay (CCK-8) | [3] |
| Cellular Effect | Concentration | Cell Type | Observation | Reference |
| Abolition of Actin Stress Fiber Formation | ~1 µM | Human Smooth Muscle Cells | Complete disappearance of angiotensin II-induced stress fibers. | |
| Induction of Apoptosis | 80 nM | MV4-11 and OCI-AML3 cells | >40% increase in apoptotic cells. | [3] |
| G2 Cell Cycle Arrest | Low nanomolar | AML cells | Significant increase in the G2 phase population. | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the mechanism of action of this compound are provided below.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of ROCK1.
Materials:
-
Recombinant human ROCK1 enzyme
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., S6K substrate peptide)
-
This compound (GSK269962A)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add 1 µl of the this compound dilution or vehicle control (e.g., 5% DMSO).
-
Add 2 µl of recombinant ROCK1 enzyme solution to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km for ROCK1.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.[8]
Western Blot Analysis of Phosphorylated MLC2 and Cofilin
This protocol is for detecting changes in the phosphorylation status of ROCK1 downstream targets in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound (GSK269962A)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total MLC2, anti-phospho-cofilin (Ser3), anti-total cofilin, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[3]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MLC2, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Immunofluorescence Staining of the Actin Cytoskeleton
This method allows for the visualization of changes in the actin cytoskeleton in response to this compound treatment.
Materials:
-
Cells cultured on glass coverslips
-
This compound (GSK269962A)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 546 Phalloidin)
-
DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on glass coverslips in a culture plate.
-
Treat the cells with this compound or vehicle for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Block the cells with 1% BSA in PBS for 30-60 minutes.
-
Incubate with fluorescently-labeled phalloidin (diluted in blocking buffer) for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Cell Migration (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Cells cultured in a multi-well plate
-
This compound (GSK269962A)
-
Sterile p200 pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[1]
-
-
Creating the Scratch:
-
Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well.[1]
-
Wash the well gently with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh culture medium containing different concentrations of this compound or vehicle.
-
Immediately capture the first image of the scratch (T=0) using a phase-contrast microscope.[1]
-
Place the plate back in the incubator.
-
Acquire images of the same field at regular intervals (e.g., every 4-8 hours) for 24-48 hours.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of cell migration by determining the change in the scratch area over time. Compare the migration rates between treated and control groups.
-
Visualizations
Signaling Pathway Diagram
Caption: ROCK1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow Diagram: Western Blot
Caption: Western Blot Workflow for Phosphorylated Proteins.
Logical Relationship Diagram: Mechanism of Action
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. Phosphorylated Protein Western Blot Result Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Phos-tag Western blotting for detecting stoichiometric protein phosphorylation in cells [protocols.io]
- 7. Western Blot Antibody Dilution Calculator | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Phospho-Myosin Light Chain 2 (Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
What is the function of ROCK1 in cell migration?
An in-depth technical guide on the function of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) in cell migration, prepared for researchers, scientists, and drug development professionals.
Introduction to ROCK1
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that serves as a major downstream effector of the small GTPase RhoA.[1][2][3] Along with its isoform ROCK2, it is a critical regulator of the actin cytoskeleton, playing a pivotal role in various cellular processes including cell morphology, adhesion, proliferation, and apoptosis.[1][2][4] In the context of cell motility, ROCK1 is instrumental in generating actomyosin contractile force, which is fundamental to cell migration and invasion.[2][5] Its activity is implicated in both physiological processes, such as wound healing and immune responses, and pathological conditions, particularly in cancer metastasis where its overexpression is often linked to more invasive phenotypes.[6][7]
Core Functions of ROCK1 in Cell Migration
ROCK1's primary function in cell migration is the regulation of cytoskeletal dynamics and cell-matrix adhesion. It achieves this primarily through the phosphorylation of downstream substrates that control actin filament organization, stress fiber formation, and focal adhesion dynamics.
Regulation of Actomyosin Contractility
A central mechanism by which ROCK1 drives cell migration is by increasing actomyosin contractility. This is accomplished through a dual-action mechanism:
-
Direct Phosphorylation of Myosin Light Chain (MLC): ROCK1 can directly phosphorylate the regulatory myosin light chain (MLC), which activates myosin II motor activity, leading to contraction.[4][8]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK1 phosphorylates the myosin-binding subunit (MBS) of MLCP, which inhibits the phosphatase's activity.[4][9] This prevents the dephosphorylation of MLC, thereby sustaining a higher level of myosin II activation and contractile force.[9]
Stabilization of Actin Filaments
ROCK1 also contributes to the stabilization of actin stress fibers. It phosphorylates and activates LIM kinase (LIMK).[4][10] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[2][4][10] The inhibition of cofilin leads to a reduction in actin filament severing and depolymerization, resulting in more stable actin filaments and the formation of robust stress fibers, which are essential for cell traction and movement.[2][4]
Key Signaling Pathways Involving ROCK1
ROCK1 is a central node in multiple signaling pathways that govern cell migration. Its activity is initiated by active, GTP-bound RhoA and propagates through several downstream cascades.
The Canonical RhoA-ROCK1-MLC/LIMK Pathway
This is the most well-characterized pathway for ROCK1-mediated contractility. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK1. ROCK1 then proceeds to increase MLC phosphorylation and stabilize actin filaments via LIMK/cofilin, as described above. This pathway is fundamental for generating the contractile forces needed for tail retraction in migrating cells.[11][12]
The ROCK1-PTEN/PI3K/FAK Pathway in Cancer
In some contexts, such as non-small-cell lung cancer (NSCLC), ROCK1 promotes migration and invasion through a different axis.[6][7][13] In this pathway, ROCK1 inhibits the tumor suppressor Phosphatase and Tensin Homolog (PTEN).[6][7] The inhibition of PTEN leads to the activation of the PI3K/AKT pathway, which subsequently results in the phosphorylation and activation of Focal Adhesion Kinase (FAK).[6] Activated FAK is a key regulator of cell adhesion and migration, promoting the formation of lamellipodia and enhancing cell motility.[6][7]
ROCK1 as a Suppressor of Inflammatory Cell Migration
Conversely, in inflammatory cells like macrophages and neutrophils, ROCK1 has been shown to function as a suppressor of migration.[14][15][16] In this context, ROCK1 is essential for the phosphorylation, stability, and activity of PTEN.[14][15] Deficiency of ROCK1 leads to impaired PTEN function, resulting in elevated levels of PIP3 and increased activation of downstream targets like AKT.[14][15] This enhanced signaling paradoxically leads to increased migration and recruitment of these immune cells.[14][16]
Quantitative Data on ROCK1 Function in Cell Migration
The effect of ROCK1 on cell migration is frequently quantified using in vitro assays. The data below, derived from studies on non-small-cell lung cancer (NSCLC) cells, demonstrates that knocking down ROCK1 significantly impairs migration and invasion capabilities.
Table 1: Effect of ROCK1 Knockdown on Cell Migration (Scratch Assay)
| Cell Line | Condition | Wound Closure at 48h (%) | P-value | Reference |
|---|---|---|---|---|
| A549 | Control shRNA | ~75% | P<0.01 | [6] |
| A549 | ROCK1 shRNA | ~30% | P<0.01 | [6] |
| NCI-H1299 | Control shRNA | ~80% | P<0.01 | [6] |
| NCI-H1299 | ROCK1 shRNA | ~35% | P<0.01 |[6] |
Table 2: Effect of ROCK1 Knockdown on Cell Invasion (Transwell Assay)
| Cell Line | Condition | Number of Invading Cells | P-value | Reference |
|---|---|---|---|---|
| A549 | Control shRNA | ~180 | P<0.01 | [6] |
| A549 | ROCK1 shRNA | ~60 | P<0.01 | [6] |
| NCI-H1299 | Control shRNA | ~200 | P<0.01 | [6] |
| NCI-H1299 | ROCK1 shRNA | ~70 | P<0.01 |[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to elucidate the function of ROCK1 in cell migration.
Cell Migration Scratch Assay
This assay measures collective cell migration over a 2D surface.
-
Cell Seeding: Grow cells in a 6-well plate until they form a confluent monolayer (~95% confluency).[6]
-
Creating the Wound: Use a sterile 1-ml pipette tip to create a straight scratch across the cell monolayer.[6]
-
Washing: Gently wash the plate with Phosphate-Buffered Saline (PBS) to remove detached cells and debris.[6]
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 48 hours) using an imaging system.[6]
-
Quantification: Measure the area of the wound at each time point. The migration capacity is typically expressed as the percentage of wound closure relative to the initial area.[6]
Transwell Invasion Assay
This assay assesses the ability of cells to migrate through a semi-permeable membrane, often coated with an extracellular matrix component like Matrigel to simulate invasion.
-
Chamber Preparation: Use Transwell inserts (e.g., 8 µm pore size) and coat the upper surface of the membrane with a thin layer of Matrigel. Allow it to solidify.[8]
-
Cell Preparation: Culture and treat cells as required (e.g., with ROCK inhibitors or after shRNA knockdown). Trypsinize and resuspend the cells in a serum-free medium.[8]
-
Seeding: Add a specific number of cells (e.g., 2 x 10⁴ to 2 x 10⁵) to the upper chamber of the Transwell insert.[12]
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10-20% Fetal Bovine Serum (FBS).[8][12]
-
Incubation: Incubate the plate for a period that allows for invasion (e.g., 24-48 hours).[8][12]
-
Analysis:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of stained cells in multiple fields under a microscope to quantify invasion.[6]
-
Western Blotting for Protein Phosphorylation
This technique is used to measure the activation state of ROCK1 pathway components.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-MLC, MLC, p-FAK, FAK, p-PTEN, PTEN) overnight at 4°C.[6]
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ or Quantity One.[6]
ROCK Activity Assay
This method measures the kinase activity of ROCK in cell or tissue lysates.
-
Principle: The assay often relies on measuring the phosphorylation of a specific ROCK substrate, such as the Myosin Binding Subunit (MBS) of MLCP.[17]
-
Sample Preparation: Prepare cell or tissue lysates as described for Western Blotting, ensuring phosphatase inhibitors are included.[17]
-
Immunoblotting: Perform Western blotting using antibodies that specifically detect the phosphorylated form of a ROCK substrate (e.g., phospho-MBS at Thr697 or Thr855) and an antibody for the total amount of that substrate.[17]
-
Quantification: The ROCK activity is expressed as the ratio of the phosphorylated substrate signal to the total substrate signal. A positive control, such as lysates from cells stimulated with lysophosphatidic acid (LPA), is often used for standardization.[17]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ROCK1 - Wikipedia [en.wikipedia.org]
- 3. ROCK1 feedback regulation of the upstream small GTPase RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RhoA-ROCK pathway in the regulation of T and B cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK1 promotes migration and invasion of non-small-cell lung cancer cells through the PTEN/PI3K/FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROCK1 via LIM kinase regulates growth, maturation and actin based functions in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho/ROCK signaling in motility and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. ROCK1 functions as a suppressor of inflammatory cell migration by regulating PTEN phosphorylation and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ROCK1 functions as a suppressor of inflammatory cell migration by regulating PTEN phosphorylation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
ROCK1-IN-1: A Technical Guide to its Impact on Actin Filament Organization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton.[1] As a major downstream effector of the small GTPase RhoA, ROCK1 is integral to a multitude of cellular functions, including cell adhesion, motility, contraction, and proliferation.[2][3] Its involvement in these fundamental processes has positioned it as a significant therapeutic target for a range of diseases, including hypertension, glaucoma, and cancer.[3][4] This technical guide provides an in-depth exploration of ROCK1-IN-1, a specific inhibitor of ROCK1, and its effects on the organization of actin filaments. While direct quantitative data on the effects of this compound on actin filament organization are not extensively available in public literature, this guide will leverage data from well-characterized ROCK inhibitors to provide a comprehensive overview of the expected cellular impact.
This compound is a known inhibitor of ROCK1 with a reported Ki value of 540 nM.[4] By inhibiting ROCK1, this small molecule provides a valuable tool for dissecting the intricate signaling pathways that govern actin dynamics and for exploring the therapeutic potential of ROCK1 inhibition.
The ROCK1 Signaling Pathway and Its Role in Actin Organization
The canonical activation of ROCK1 occurs downstream of RhoA. When RhoA is activated (GTP-bound), it binds to the coiled-coil region of ROCK1, leading to the activation of its kinase domain.[1] Activated ROCK1 then phosphorylates several downstream substrates that directly or indirectly modulate the organization and contractility of the actin cytoskeleton.[5]
Two of the most critical pathways through which ROCK1 exerts its effects on actin filaments are:
-
The LIM Kinase (LIMK) / Cofilin Pathway: ROCK1 phosphorylates and activates LIM kinase.[5] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[5] The inactivation of cofilin leads to the stabilization of actin filaments and an increase in the overall F-actin pool.[6]
-
The Myosin Light Chain (MLC) Pathway: ROCK1 directly phosphorylates the myosin light chain (MLC) and also phosphorylates and inactivates the myosin light chain phosphatase (MLCP) via its myosin-binding subunit (MYPT1).[5] Both of these actions result in increased MLC phosphorylation, which promotes the motor activity of myosin II and enhances actomyosin contractility, leading to the formation and tensioning of actin stress fibers.[6]
The interplay of these pathways results in a cellular environment where actin filaments are more stable and contractile forces are elevated, contributing to the formation of prominent stress fibers and focal adhesions.
Effects of ROCK1 Inhibition on Actin Filament Organization
Inhibition of ROCK1 with compounds like this compound is expected to reverse the cellular effects mediated by the ROCK1 signaling pathway. This leads to a significant reorganization of the actin cytoskeleton, characterized by:
-
Reduction in Stress Fibers: The most prominent effect of ROCK inhibition is the disassembly of actin stress fibers.[7] This occurs due to both decreased actin filament stability (via activation of cofilin) and reduced actomyosin contractility (via dephosphorylation of MLC).
-
Changes in Cell Morphology: Cells treated with ROCK inhibitors often exhibit a change in morphology, typically becoming more rounded or adopting a stellate appearance with neurite-like protrusions.[8] This is a direct consequence of the loss of internal tension and the collapse of the organized actin cytoskeleton.
-
Disruption of Focal Adhesions: Focal adhesions, which are integrin-based structures that link the actin cytoskeleton to the extracellular matrix, are also affected by ROCK inhibition. The loss of tension on actin filaments often leads to the disassembly of focal adhesions.[8]
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant ROCK inhibitors.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) |
| This compound | ROCK1 | 540[4] | - |
| RKI-1447 | ROCK1, ROCK2 | - | 14.5 (ROCK1), 6.2 (ROCK2)[9] |
| Y-27632 | ROCK1, ROCK2 | 140 (ROCK1)[10] | - |
| GSK429286A | ROCK1, ROCK2 | - | 14 (ROCK1), 63 (ROCK2)[11] |
| Chroman 1 | ROCK1, ROCK2 | - | 52 (pM) (ROCK1), 1 (pM) (ROCK2)[12] |
Table 1: In vitro inhibitory activity of selected ROCK inhibitors.
| Inhibitor | Cell Line | Effect | Quantitative Measurement | Reference |
| Y-27632 | NIH 3T3 | Decreased actin height | Median height of actin components decreased from 114 nm to 97 nm. | [13] |
| Y-27632 | Human Embryonic Stem Cells | Increased colony size | Two-fold increase in average colony size. | [14] |
| RKI-1447 | MDA-MB-231 | Inhibition of migration and invasion | - | [7] |
| ROCK1 Knockdown | SCC-61 cells | Decreased cell size and increased rounding | - | [14] |
Table 2: Cellular effects of ROCK inhibition.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of F-actin to Visualize Changes in Actin Filament Organization
This protocol describes a general method for staining F-actin in adherent cells treated with a ROCK1 inhibitor.
Materials:
-
Adherent cells (e.g., HeLa, NIH-3T3)
-
Glass coverslips
-
Cell culture medium
-
This compound (or other ROCK inhibitor)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound (a concentration range around the Ki of 540 nM should be tested) or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-24 hours).
-
Fixation: Aspirate the culture medium and wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS for 5 minutes each. Block non-specific binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.
-
F-actin Staining: Dilute the fluorescently-labeled phalloidin in 1% BSA in PBS to the recommended concentration. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS for 5 minutes each. Incubate the cells with a DAPI solution for 5-10 minutes at room temperature to counterstain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
Protocol 2: Quantitative Analysis of Actin Stress Fibers and Cell Morphology
This protocol outlines a general workflow for quantifying changes in actin stress fibers and cell morphology from fluorescence images using ImageJ/Fiji.
Materials:
-
Fluorescence images of cells stained for F-actin and nuclei (from Protocol 1)
-
ImageJ/Fiji software (--INVALID-LINK--)
Procedure:
-
Image Pre-processing:
-
Open the multi-channel fluorescence image in ImageJ/Fiji.
-
Split the channels to separate the F-actin and DAPI signals.
-
Apply a background subtraction method (e.g., Rolling Ball) to the F-actin channel to enhance the signal-to-noise ratio.
-
-
Cell Segmentation and Morphological Analysis:
-
Use the DAPI channel to segment individual cells. The "Threshold" and "Watershed" functions can be used to separate touching nuclei.
-
Use the segmented nuclei to create a cell mask on the F-actin channel, or use the F-actin signal itself to outline the cell periphery.
-
Use the "Analyze Particles" or "Measure" function to quantify cell area, perimeter, and circularity for each cell.
-
-
Stress Fiber Quantification:
-
There are several plugins and macros available for ImageJ/Fiji to quantify stress fibers. One common approach is to use the Ridge Detection plugin or a custom script.
-
Alternatively, a semi-automated approach can be used:
-
Apply a threshold to the F-actin image to create a binary image of the stress fibers.
-
Use the "Analyze Skeleton" plugin to measure the number of fibers (branches) and their lengths.
-
The "Directionality" plugin can be used to analyze the orientation of the stress fibers.
-
-
-
Data Analysis:
-
Collect the quantitative data for a sufficient number of cells from both control and inhibitor-treated groups.
-
Perform statistical analysis (e.g., t-test) to determine the significance of any observed differences in cell morphology and stress fiber organization.
-
Visualizations
Conclusion
This compound, as a specific inhibitor of ROCK1, is a valuable molecular probe for investigating the role of this kinase in actin filament organization and a potential starting point for therapeutic development. The inhibition of ROCK1 leads to predictable and quantifiable changes in the actin cytoskeleton, including the dissolution of stress fibers and alterations in cell morphology. The experimental protocols and analysis workflows detailed in this guide provide a framework for researchers to systematically investigate the effects of this compound and other ROCK inhibitors on cellular processes governed by the actin cytoskeleton. Further research focusing specifically on this compound will be crucial to fully elucidate its unique properties and therapeutic potential.
References
- 1. ROCK1 - Wikipedia [en.wikipedia.org]
- 2. Quantitative Analysis of F-Actin Redistribution in Astrocytoma Cells Treated with Candidate Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the roles of ROCK isoforms in stress-induced cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying cytoskeletal organization from optical microscopy data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quantitative method to analyse F-actin distribution in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Customizing a Model for Fiber Segmentation, Part 3: Constructing a CellProfiler Pipeline | Carpenter-Singh Lab [carpenter-singh-lab.broadinstitute.org]
- 12. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ROCK isoforms differentially regulate the morphological characteristics of carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating ROCK1 Function: A Technical Guide to Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. As a major downstream effector of the small GTPase RhoA, ROCK1 is integral to a multitude of cellular processes, including cell contraction, motility, adhesion, proliferation, and apoptosis. Its involvement in various pathological conditions, such as cardiovascular diseases, neurodegenerative disorders, and cancer, has made it a compelling target for therapeutic intervention. Small molecule inhibitors are indispensable tools for elucidating the multifaceted functions of ROCK1 and for the development of novel therapeutics. This guide provides an in-depth overview of ROCK1, its signaling pathways, and detailed methodologies for its investigation using small molecule inhibitors.
ROCK1 Signaling Pathway
ROCK1 is activated by the GTP-bound form of RhoA. Upon activation, ROCK1 phosphorylates several downstream substrates to modulate the actin cytoskeleton. Key substrates include:
-
Myosin Light Chain (MLC): Direct phosphorylation of MLC increases the ATPase activity of myosin II, promoting actomyosin contractility.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK1 phosphorylates MYPT1, which inhibits myosin phosphatase activity. This results in a net increase in phosphorylated MLC and enhanced cellular contraction.
-
LIM kinases (LIMK): ROCK1 activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.
The culmination of these events is an increase in intracellular tension and the formation of stress fibers and focal adhesions, which are crucial for cell shape, migration, and invasion.
ROCK1 protein structure and inhibitor binding sites
An In-depth Technical Guide to ROCK1: Protein Structure, Signaling, and Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a critical serine/threonine kinase involved in regulating fundamental cellular processes. Dysregulation of ROCK1 signaling is implicated in numerous diseases, making it a prominent target for therapeutic intervention. This document details the protein's structure, its role in signaling pathways, known inhibitor binding sites, and key experimental protocols for its study.
ROCK1 Protein Structure and Regulation
ROCK1 is a 158 kDa protein that functions as a major downstream effector of the small GTPase RhoA.[1][2] It is a homodimer composed of several distinct functional domains that orchestrate its activity through an autoinhibitory mechanism.[1]
Key Structural Domains:
-
N-Terminal Kinase Domain (KD): Located at residues 76-338, this domain is responsible for the catalytic activity of ROCK1, phosphorylating downstream substrates on serine/threonine residues.[1] The kinase domains of ROCK1 and its isoform ROCK2 are highly homologous, sharing 92% sequence identity.[2][3][4][5]
-
Coiled-Coil Region: A large region (residues 425-1100) that facilitates protein-protein interactions and dimerization.[1][6] This region contains the Rho-binding domain (RBD).
-
Rho-Binding Domain (RBD): Situated within the coiled-coil region, the RBD specifically interacts with the active, GTP-bound form of RhoA, which is a critical step in ROCK1 activation.[3][7][8]
-
Pleckstrin-Homology (PH) Domain: Found at the C-terminus (residues 1118-1317), this domain contains an internal cysteine-rich domain (CRD) and is involved in intramolecular interactions that regulate kinase activity.[1][7][8]
Mechanism of Activation and Autoinhibition:
In its inactive state, ROCK1 exists in a closed, autoinhibited conformation.[1][2] The C-terminal region, encompassing the PH domain, folds back and binds to the N-terminal kinase domain, sterically blocking its catalytic activity.[1][2][3]
Activation occurs through two primary mechanisms:
-
RhoA Binding: The binding of active RhoA-GTP to the RBD disrupts the autoinhibitory interaction, causing a conformational change that opens up the kinase domain and allows substrate access.[8][9]
-
Caspase-3 Cleavage: During apoptosis, caspase-3 cleaves ROCK1 at a specific site (DETD1113/G), removing the C-terminal inhibitory region.[6][10] This results in a constitutively active kinase that promotes membrane blebbing, a hallmark of apoptosis.[2][6][10]
The ROCK1 Signaling Pathway
ROCK1 is a central node in the RhoA signaling pathway, which regulates the actomyosin cytoskeleton to control cell shape, motility, contraction, and proliferation.[2][11]
Upon activation by RhoA, ROCK1 phosphorylates several key downstream substrates:
-
Myosin Light Chain (MLC): ROCK1 indirectly increases MLC phosphorylation, which enhances myosin II ATPase activity and promotes stress fiber formation and cellular contractility.[2] This is achieved by phosphorylating and inactivating the myosin-binding subunit (MBS) of MLC phosphatase.[12][13]
-
LIM Kinase (LIMK): ROCK1 activates LIMK1 and LIMK2 by phosphorylating them.[1][12] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[1][2] This leads to the stabilization and accumulation of actin filaments.[2]
-
Other Substrates: ROCK1 also phosphorylates numerous other proteins, including Ezrin/Radixin/Moesin (ERM) proteins, to regulate the linkage of actin filaments to the plasma membrane.[11][12]
The coordinated action of these downstream effectors results in increased cytoskeletal tension and force generation, which is crucial for processes like smooth muscle contraction, cell migration, and tumor cell invasion.[1][11]
ROCK1 Inhibitors and Binding Sites
Given its role in pathology, ROCK1 is a significant drug target. Most current inhibitors are ATP-competitive, targeting the highly conserved kinase domain.
ATP-Competitive Inhibitors:
These small molecules bind to the ATP-binding pocket of the ROCK1 kinase domain, preventing the phosphorylation of substrates.[5][14] Due to the 92% homology between the kinase domains of ROCK1 and ROCK2, most of these inhibitors show similar potency against both isoforms.[3][5]
-
Binding Site: The ATP-binding pocket is located between the N- and C-lobes of the kinase domain. Inhibitors like Fasudil and Y-27632 form hydrogen bonds with key residues in the hinge region of the kinase domain, mimicking the adenine moiety of ATP.[3] This binding mode effectively blocks the enzyme's catalytic function.[14]
Allosteric Inhibitors:
There is growing interest in developing allosteric inhibitors that bind to sites other than the highly conserved ATP pocket.[15] This approach offers the potential for greater selectivity and novel mechanisms of action. Research has focused on identifying peptides and small molecules that bind to regions like the activation loop to inhibit kinase activity non-competitively with ATP.[5][15]
Quantitative Data on ROCK1 Inhibitors
The following table summarizes the inhibitory potency of several well-characterized ROCK inhibitors against ROCK1 and ROCK2.
| Inhibitor | Type | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | ROCK1 Kᵢ (nM) | Reference(s) |
| Y-27632 | ATP-Competitive | - | - | 140 | [16] |
| Fasudil | ATP-Competitive | - | - | - | [3][15] |
| Hydroxyfasudil | ATP-Competitive | 730 | 720 | - | [16] |
| RKI-1447 | ATP-Competitive | 14.5 | 6.2 | - | [16] |
| GSK269962A | ATP-Competitive | 1.6 | 4 | - | [16] |
| Ripasudil | ATP-Competitive | 51 | 19 | - | [16] |
| Azaindole 1 | ATP-Competitive | 0.6 | 1.1 | - | [16] |
| DJ4 | ATP-Competitive | 5 | 50 | - | [17] |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. Data for some compounds may not be fully available.
Experimental Protocols
ROCK1 Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to measure ROCK1 kinase activity and screen for inhibitors using a luminescent assay that quantifies ADP production.
Methodology:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).
-
Dilute purified recombinant ROCK1 enzyme and a suitable substrate (e.g., S6K peptide) to desired concentrations in the kinase buffer.
-
Prepare a solution of ATP at twice the final desired concentration.
-
For inhibitor screening, prepare serial dilutions of the test compounds.
-
-
Kinase Reaction:
-
Add 5 µL of the ROCK1 enzyme solution to the wells of a 96-well plate.
-
Add 2.5 µL of the test compound or vehicle control.
-
Add 2.5 µL of the substrate solution.
-
Initiate the reaction by adding 5 µL of the ATP solution. The final reaction volume is 15 µL.
-
Incubate the plate at room temperature for 60 minutes.[18]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[18]
-
Add 30 µL of Kinase Detection Reagent to convert the ADP generated by ROCK1 into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[18]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The light signal is directly proportional to the amount of ADP produced and thus to ROCK1 activity.
-
For inhibitor screening, plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay.[18][19]
Protein Crystallography of ROCK1-Inhibitor Complex
This protocol outlines the general workflow for determining the three-dimensional structure of the ROCK1 kinase domain in complex with an inhibitor using X-ray crystallography.
References
- 1. ROCK1 - Wikipedia [en.wikipedia.org]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-associated coiled-coil containing kinases (ROCK): Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rho-associated coiled-coil contain ... | Article | H1 Connect [archive.connect.h1.co]
- 10. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are ROCK1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. uh-ir.tdl.org [uh-ir.tdl.org]
- 16. selleckchem.com [selleckchem.com]
- 17. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 18. promega.com [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
ROCK1-IN-1: A Technical Guide to Interrogating the RhoA Signaling Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of ROCK1-IN-1 as a pharmacological tool for the investigation of RhoA signaling. It covers the core aspects of the RhoA/ROCK1 pathway, presents quantitative data for relevant inhibitors, and offers detailed experimental protocols and workflows for utilizing this compound in a research setting.
The RhoA/ROCK1 Signaling Pathway
The Ras homolog family member A (RhoA) is a small GTPase that acts as a molecular switch in a multitude of cellular processes.[1][2] When bound to GTP, RhoA is in its active state and can interact with downstream effectors to regulate cell shape, motility, proliferation, and apoptosis.[3][4] One of the most critical downstream effectors of RhoA is the Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[2][5]
Activation of ROCK1 by GTP-bound RhoA initiates a signaling cascade that primarily influences the actomyosin cytoskeleton.[4][5] ROCK1 phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[1][5] This leads to the stabilization of actin filaments.[6] Simultaneously, ROCK1 phosphorylates the myosin light chain (MLC) and inhibits myosin light chain phosphatase (MLCP) via phosphorylation of its myosin-binding subunit (MYPT1).[7][8] These actions increase myosin II ATPase activity, promoting actomyosin contractility, stress fiber formation, and focal adhesion.[7][9] Dysregulation of the RhoA/ROCK1 pathway is implicated in numerous diseases, including cancer, hypertension, and neurological disorders.[3][7]
References
- 1. Transforming protein RhoA - Wikipedia [en.wikipedia.org]
- 2. ROCK1 Feedback Regulation of the Upstream Small GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ROCK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 5. ROCK1 - Wikipedia [en.wikipedia.org]
- 6. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
Expression of ROCK1 in different cell types and tissues
This in-depth technical guide provides a comprehensive overview of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) expression in various cell types and tissues. Tailored for researchers, scientists, and drug development professionals, this document summarizes quantitative expression data, details key experimental protocols, and visualizes associated signaling pathways and workflows.
Quantitative Expression of ROCK1
ROCK1 is a ubiquitously expressed serine/threonine kinase, though its expression levels vary significantly across different tissues and cell types.[1][2] Below are summaries of its mRNA and protein expression levels in humans.
mRNA Expression Levels
The following table summarizes the median mRNA expression of ROCK1 in various human tissues, as reported by the Genotype-Tissue Expression (GTEx) project. The data is presented in Transcripts Per Million (TPM).
| Tissue | Median TPM |
| Artery - Tibial | 81.42 |
| Uterus | 68.34 |
| Vagina | 66.82 |
| Cervix - Endocervix | 64.76 |
| Adrenal Gland | 63.69 |
| Fallopian Tube | 63.29 |
| Colon - Sigmoid | 61.21 |
| Bladder | 60.91 |
| Esophagus - Muscularis | 59.94 |
| Small Intestine - Terminal Ileum | 58.98 |
| Colon - Transverse | 58.74 |
| Artery - Aorta | 58.69 |
| Stomach | 57.67 |
| Lung | 56.63 |
| Prostate | 56.24 |
| Esophagus - Gastroesophageal Junction | 55.43 |
| Ovary | 54.89 |
| Artery - Coronary | 54.55 |
| Adipose - Subcutaneous | 53.07 |
| Breast - Mammary Tissue | 51.52 |
| Heart - Atrial Appendage | 49.99 |
| Skin - Sun Exposed (Lower leg) | 49.37 |
| Heart - Left Ventricle | 48.65 |
| Thyroid | 47.98 |
| Nerve - Tibial | 46.94 |
| Esophagus - Mucosa | 46.61 |
| Skin - Not Sun Exposed (Suprapubic) | 45.92 |
| Adipose - Visceral (Omentum) | 45.41 |
| Testis | 42.11 |
| Pancreas | 39.53 |
| Pituitary | 38.31 |
| Spleen | 37.64 |
| Kidney - Cortex | 36.87 |
| Muscle - Skeletal | 29.89 |
| Whole Blood | 29.13 |
| Liver | 28.11 |
| Brain - Cerebellum | 21.45 |
| Brain - Cortex | 19.87 |
Data sourced from the GTEx Portal.
Protein Expression Levels
Quantitative proteomics data provides insights into the abundance of ROCK1 protein across various human tissues. The following table is compiled from a study that performed a quantitative proteome analysis of 32 normal human tissues.[3][4] Protein abundance is presented as intensity-based absolute quantification (iBAQ) values, which are proportional to the molar quantities of the protein.
| Tissue | Relative iBAQ Abundance |
| Gallbladder | High |
| Urinary Bladder | High |
| Uterus | High |
| Fallopian Tube | High |
| Prostate | High |
| Vagina | High |
| Colon | Medium |
| Small Intestine | Medium |
| Stomach | Medium |
| Esophagus | Medium |
| Lung | Medium |
| Kidney | Medium |
| Ovary | Medium |
| Testis | Medium |
| Adrenal Gland | Medium |
| Pancreas | Medium |
| Spleen | Medium |
| Lymph Node | Medium |
| Appendix | Medium |
| Heart | Low |
| Skeletal Muscle | Low |
| Adipose Tissue | Low |
| Breast | Low |
| Skin | Low |
| Nerve | Low |
| Spinal Cord | Low |
| Brain | Low |
| Liver | Low |
| Salivary Gland | Low |
| Thyroid | Low |
| Pituitary | Low |
| Bone Marrow | Low |
Note: The classification into High, Medium, and Low is based on the relative iBAQ values reported in the study by Wang et al., 2019.
ROCK1 Signaling Pathway
ROCK1 is a key downstream effector of the small GTPase RhoA.[5] The RhoA/ROCK1 signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeleton organization, cell motility, and contraction.[6][7]
Upstream Activation
The activation of ROCK1 is primarily initiated by the binding of active, GTP-bound RhoA to the Rho-binding domain of ROCK1.[5] This interaction relieves the autoinhibitory fold of ROCK1, leading to its activation.[8] Various extracellular signals, such as those from G protein-coupled receptors (GPCRs), can activate RhoA through Rho guanine nucleotide exchange factors (RhoGEFs).[8] Additionally, during apoptosis, ROCK1 can be cleaved and constitutively activated by caspase-3.[1]
Downstream Effectors
Once activated, ROCK1 phosphorylates a number of downstream substrates, leading to various cellular responses:[6][7]
-
Myosin Light Chain (MLC) Phosphatase (MYPT1): ROCK1 phosphorylates and inactivates MYPT1, which is a regulatory subunit of MLC phosphatase. This leads to an increase in the phosphorylation of MLC and subsequent enhancement of actomyosin contractility.
-
LIM Kinase (LIMK): ROCK1 phosphorylates and activates LIMK. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.
-
Ezrin/Radixin/Moesin (ERM) Proteins: ROCK1 phosphorylates ERM proteins, which are involved in linking the actin cytoskeleton to the plasma membrane.
-
Other Substrates: ROCK1 has been shown to phosphorylate other substrates involved in cytoskeletal regulation and cell signaling.
Caption: The ROCK1 signaling pathway, illustrating upstream activation and downstream effects.
Experimental Protocols
Accurate quantification and localization of ROCK1 are crucial for understanding its physiological and pathological roles. This section provides detailed protocols for Western blotting, immunohistochemistry, and quantitative real-time PCR.
Western Blotting for ROCK1 Detection
This protocol outlines the steps for detecting ROCK1 protein in cell lysates.
Materials:
-
RIPA lysis buffer (e.g., Sigma-Aldrich)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 10%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody: Anti-ROCK1 antibody (e.g., Abcam, dilution 1:1000-1:2000)[9]
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (e.g., Abcam, dilution 1:2000)[9]
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
X-ray film or digital imaging system
Procedure:
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ROCK1 antibody diluted in blocking buffer overnight at 4°C.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Expose the membrane to X-ray film or capture the signal using a digital imaging system.[9]
-
Caption: A generalized workflow for the Western blot analysis of ROCK1 protein.
Immunohistochemistry (IHC) for ROCK1 in Paraffin-Embedded Tissues
This protocol provides a step-by-step guide for the immunohistochemical staining of ROCK1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS)
-
Primary antibody: Anti-ROCK1 antibody (e.g., Abcam, dilution 1:1000)[10]
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (3 minutes), 80% (3 minutes), 70% (3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer.
-
Heat to 95-100°C for 20-30 minutes (e.g., using a steamer or water bath).
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-ROCK1 antibody diluted in blocking buffer overnight at 4°C.[10]
-
Rinse with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Visualization and Counterstaining:
-
Incubate with DAB substrate until the desired brown color develops.
-
Rinse with deionized water.
-
Counterstain with hematoxylin.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and xylene.
-
Mount with a coverslip using mounting medium.
-
Caption: A standard workflow for immunohistochemical staining of ROCK1 in paraffin-embedded tissues.
Quantitative Real-Time PCR (qPCR) for ROCK1 mRNA
This protocol describes the quantification of ROCK1 mRNA expression levels using a two-step RT-qPCR method.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
Nuclease-free water
-
Primers for ROCK1 and a reference gene (e.g., GAPDH, ACTB)
Human ROCK1 Primer Sequences (Example): [11]
-
Forward: 5'-AAGCAGAGGAAGGCGTGTTA-3'
-
Reverse: 5'-TGCATCTGCTTGTCAATGGT-3'
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from cells or tissues using an RNA extraction kit according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template (diluted), and nuclease-free water.
-
Set up reactions in triplicate for each sample and target gene, including no-template controls.
-
-
qPCR Cycling and Data Analysis:
-
Perform qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C for 2-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute).
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product (for SYBR Green-based assays).
-
Determine the cycle threshold (Ct) values for ROCK1 and the reference gene.
-
Calculate the relative expression of ROCK1 using the ΔΔCt method.
-
Caption: A typical workflow for quantifying ROCK1 mRNA expression using two-step RT-qPCR.
References
- 1. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 2. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Quantitative Proteome Map of the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quantitative Proteome Map of the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROCK1 - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. origene.com [origene.com]
Methodological & Application
Application Notes and Protocols for ROCK1-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the ROCK1 inhibitor, ROCK1-IN-1, in various cell-based assays. The information is intended to guide researchers in investigating the role of ROCK1 in cellular processes such as proliferation, migration, invasion, and apoptosis.
Introduction to ROCK1 and this compound
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1][2] As a major downstream effector of the small GTPase RhoA, ROCK1 is involved in a multitude of cellular functions, including cell adhesion, motility, contraction, and proliferation.[1][3] Dysregulation of the RhoA/ROCK1 signaling pathway has been implicated in various diseases, including cancer, hypertension, and glaucoma.[4][5]
This compound is a chemical inhibitor that targets the kinase activity of ROCK1. It has a reported Ki value of 540 nM.[5] By inhibiting ROCK1, this compound can be used as a tool to study the physiological and pathological roles of ROCK1 in cell-based models.
Mechanism of Action of ROCK1
The RhoA/ROCK1 signaling pathway is a central regulator of actomyosin contractility. When activated by GTP-bound RhoA, ROCK1 phosphorylates several downstream substrates. Key substrates include:
-
Myosin Light Chain (MLC): ROCK1 can directly phosphorylate MLC, which increases the ATPase activity of myosin II and promotes cell contraction.[2]
-
Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK1 phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP). This leads to a net increase in phosphorylated MLC and enhanced contractility.[2][6]
-
LIM kinases (LIMK1/2): ROCK1 activates LIM kinases, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[7]
The culmination of these events leads to increased intracellular tension, formation of stress fibers and focal adhesions, and regulation of cell shape and movement.
Data Presentation
The following table summarizes the inhibitory concentrations of various ROCK inhibitors in different cell-based assays, which can serve as a reference for determining the optimal concentration of this compound.
| Inhibitor | Assay Type | Cell Line | IC50 / Effective Concentration | Reference |
| GSK269962A | Cell Proliferation (CCK-8) | AML cell lines | 0.61 to 1,337 nM | [8] |
| Y-27632 | Cell Proliferation (CCK-8) | PC-3, DU145 | 10 µM | [9] |
| RKI-18 | Anchorage-dependent proliferation (MTT) | MDA-MB-231 | 32 µM | [10] |
| RKI-18 | Anchorage-independent growth | MDA-MB-231 | 8 µM | [10] |
| RKI-18 | Cell Migration (Wound Healing) | MDA-MB-231 | Starting at 3 µM | [10] |
| DJ4 | ROCK1 Activity (in vitro) | IC50 of 5 nM | ||
| Y-27632 | Cell Migration (Transwell) | MCF-7 | 20 µM | [11] |
| Fasudil | Cell Proliferation (MTT) | MDA-MB-231 | 30 µM | [12] |
Mandatory Visualizations
Caption: The ROCK1 signaling pathway, illustrating the activation of ROCK1 by RhoA-GTP and its downstream effects on the actin cytoskeleton and actomyosin contractility. This compound acts as an inhibitor of ROCK1.
Caption: A generalized experimental workflow for utilizing this compound in various cell-based assays.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of this compound are crucial for obtaining reliable and reproducible results.
-
Solubility: Information from suppliers suggests that ROCK inhibitors are often soluble in DMSO. For instance, a related inhibitor, K-Ras-IN-1, can be dissolved in DMSO at 41 mg/mL.[13] It is recommended to consult the manufacturer's datasheet for this compound for specific solubility information.
-
Storage: Stock solutions of this compound should be stored at -20°C or -80°C to maintain stability.[5] Avoid repeated freeze-thaw cycles by preparing aliquots.
Protocol:
-
To prepare a 10 mM stock solution of this compound (Molecular Weight to be confirmed from the supplier), dissolve the appropriate amount of the compound in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
-
When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Proliferation Assay (CCK-8 or MTT)
This assay measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[8]
-
The next day, prepare serial dilutions of this compound in a complete medium. It is advisable to start with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[8]
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8]
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[8][10]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the directional migration of a cell monolayer.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "wound" or a cell-free gap in the monolayer by gently scraping the cells with a sterile 200 µL pipette tip.[14] Alternatively, use a commercially available wound-healing insert to create a more uniform gap.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.[14]
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Cell Invasion Assay (Transwell Assay with Matrigel)
This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Cells of interest
-
24-well Transwell inserts with 8 µm pore size
-
Matrigel basement membrane matrix
-
Serum-free and complete cell culture medium
-
This compound stock solution
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium and coat the top of the Transwell inserts. Allow the Matrigel to solidify at 37°C for at least 30 minutes.
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts.[15] The upper chamber medium should contain the desired concentration of this compound or vehicle control.
-
Add complete medium containing a chemoattractant (e.g., 10-20% FBS) to the lower chamber.[10]
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.[15]
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the invasive potential of cells treated with this compound to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane changes and integrity.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat them with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).[16]
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[17]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[17]
-
The data will allow for the quantification of:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
By following these detailed protocols, researchers can effectively utilize this compound to investigate the intricate roles of ROCK1 in various cellular processes, contributing to a deeper understanding of its function in health and disease and aiding in the development of novel therapeutic strategies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho-Associated Protein Kinase (ROCK) Promotes Proliferation and Migration of PC-3 and DU145 Prostate Cancer Cells by Targeting LIM Kinase 1 (LIMK1) and Matrix Metalloproteinase-2 (MMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. ROCK1 functions as a suppressor of inflammatory cell migration by regulating PTEN phosphorylation and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assays with ROCK1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vitro kinase assays using a hypothetical, potent, and selective ROCK1 inhibitor, designated as ROCK1-IN-1 . The document outlines the necessary reagents, experimental procedures, and data analysis techniques for characterizing the inhibitory activity of this compound against Rho-associated coiled-coil containing protein kinase 1 (ROCK1). Additionally, it includes a summary of the ROCK1 signaling pathway and a workflow for the kinase assay.
Introduction to ROCK1
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that functions as a key downstream effector of the small GTPase RhoA.[1][2] The RhoA/ROCK1 signaling pathway is integral to regulating a variety of cellular processes, including cytoskeleton organization, cell motility, smooth muscle contraction, and gene expression.[1][3] Dysregulation of this pathway has been implicated in numerous diseases, making ROCK1 a significant therapeutic target in fields such as cardiovascular disease and oncology.[2][4] ROCK1 inhibitors are valuable tools for studying its physiological roles and for the development of novel therapeutics.[5]
Principle of the In Vitro Kinase Assay
The in vitro kinase assay described here is a biochemical assay designed to measure the enzymatic activity of ROCK1 in the presence of an inhibitor. The assay quantifies the phosphorylation of a specific substrate by ROCK1. The inhibitory effect of this compound is determined by measuring the reduction in substrate phosphorylation. A common method for this is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6] The luminescent signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
ROCK1 Signaling Pathway
The diagram below illustrates a simplified ROCK1 signaling pathway. Extracellular signals activate RhoA, which in turn binds to and activates ROCK1.[1] Activated ROCK1 phosphorylates multiple downstream substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased actomyosin contractility and other cellular responses.[1][4][7]
Caption: Simplified ROCK1 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| Recombinant Human ROCK1 | BPS Bioscience | 79001 | -80°C |
| S6 Kinase Substrate Peptide | Promega | V2361 | -20°C |
| ATP, 10 mM | Promega | V9151 | -20°C |
| ADP-Glo™ Kinase Assay | Promega | V9101 | -20°C |
| Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) | In-house or commercial | N/A | 4°C |
| This compound | N/A | N/A | -20°C |
| DMSO | Sigma-Aldrich | D2650 | RT |
| 384-well white assay plates | Corning | 3570 | RT |
Experimental Workflow
The following diagram outlines the major steps for performing the in vitro kinase assay.
Caption: Workflow for the this compound in vitro kinase assay.
Detailed Protocol
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the ROCK1 enzyme in Kinase Buffer to a final concentration of 4 ng/µL.
-
Prepare a Substrate/ATP mix in Kinase Buffer containing 0.2 µg/µL S6 peptide and 10 µM ATP.
-
-
Assay Procedure:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted ROCK1 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well. The total reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
-
Signal Detection (using ADP-Glo™ Kinase Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[6]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[6]
-
Read the luminescence using a plate reader.
-
Data Presentation and Analysis
The inhibitory activity of this compound is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Example Data Table
The following table shows representative data for the inhibition of ROCK1 by this compound.
| This compound Conc. (nM) | Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 150,000 | 0 |
| 1 | 135,000 | 10 |
| 10 | 82,500 | 45 |
| 50 | 45,000 | 70 |
| 100 | 15,000 | 90 |
| 500 | 7,500 | 95 |
| 1000 | 6,000 | 96 |
IC₅₀ Calculation
The % inhibition is calculated using the following formula:
% Inhibition = 100 x (1 - (RLUinhibitor - RLUbackground) / (RLUvehicle - RLUbackground))
The IC₅₀ value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Background Ratio | Insufficient enzyme activity or substrate concentration. | Optimize the concentration of ROCK1 enzyme and substrate. Ensure ATP concentration is not limiting. |
| High Well-to-Well Variability | Pipetting errors or improper mixing. | Ensure accurate pipetting and thorough mixing of reagents. |
| Inconsistent IC₅₀ Values | Instability of the inhibitor or enzyme. | Prepare fresh dilutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles of the enzyme. |
| No Inhibition Observed | Inactive inhibitor. | Verify the integrity and concentration of the inhibitor stock solution. |
Conclusion
This document provides a comprehensive guide for performing in vitro kinase assays to evaluate the inhibitory activity of this compound. The detailed protocol, along with the illustrative diagrams and data presentation guidelines, serves as a valuable resource for researchers in academic and industrial settings engaged in kinase inhibitor discovery and characterization. Adherence to this protocol will facilitate the generation of reproducible and reliable data for the assessment of ROCK1 inhibitors.
References
- 1. ROCK1 - Wikipedia [en.wikipedia.org]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What are ROCK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. promega.com [promega.com]
- 7. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ROCK1 Inhibition in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ROCK1 inhibitors in cell culture experiments. The focus is on determining the optimal concentration and providing detailed protocols for key applications.
Introduction to ROCK1 and its Inhibition
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. It is a major downstream effector of the small GTPase RhoA.[1][2] The RhoA/ROCK1 signaling pathway is involved in various cellular processes, including cell adhesion, motility, contraction, and proliferation.[1][3][4] Dysregulation of this pathway has been implicated in several diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[2][3]
ROCK1 inhibitors are valuable tools for studying these processes and represent a promising class of therapeutic agents.[3] These small molecules typically function by competing with ATP for the binding site in the kinase domain of ROCK1, thereby preventing the phosphorylation of its downstream targets.[3][5]
Determining the Optimal Concentration of a ROCK1 Inhibitor
The optimal concentration of a ROCK1 inhibitor is cell-type dependent and varies with the specific experimental application. It is crucial to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific cell line and assay. The following table summarizes concentrations of commonly used ROCK inhibitors from various studies.
| Inhibitor | Cell Type | Application | Concentration | Reference |
| Y-27632 | Human Prostate Cancer Cells (PC-3, DU145) | Inhibition of cell migration and invasion | Not specified | [6] |
| Y-27632 | Human Induced Pluripotent Stem Cells (hiPSCs) | Prevention of apoptosis in single-dissociated cells | 10 µM | [7] |
| Y-27632 | Mouse Embryonic Stem Cells | General cell culture | 5-7 µM | [8] |
| Y-27632 | Immortalized Mouse Microglial (IMG) cells | Assessment of effects on LPS-activated cells | 1 µM - 1000 µM | [9] |
| H-1152 (ROCK inhibitor) | Mouse Mammary Cancer Stem Cells (ETICs) | Maintenance of stemness | 1 µM | [10] |
| Fasudil | Various cell lines | General ROCK1 inhibition | Not specified | [11] |
| RKI1447 | Immortalized Mouse Microglial (IMG) cells | Assessment of effects on LPS-activated cells | 500 nM - 100 µM | [9] |
Signaling Pathway and Experimental Workflow
ROCK1 Signaling Pathway
The diagram below illustrates the canonical RhoA/ROCK1 signaling pathway. Active RhoA-GTP binds to and activates ROCK1, which in turn phosphorylates downstream substrates like Myosin Light Chain (MLC) and LIM kinase (LIMK). This leads to increased actomyosin contractility, stress fiber formation, and regulation of cell motility and adhesion.
Caption: The RhoA/ROCK1 signaling cascade.
General Experimental Workflow
The following diagram outlines a typical workflow for treating cultured cells with a ROCK1 inhibitor and assessing its effects.
Caption: Workflow for ROCK1 inhibitor experiments.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of a ROCK1 inhibitor on cell viability and to establish a non-toxic working concentration.
Materials:
-
Cells of interest
-
Complete culture medium
-
ROCK1 inhibitor stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the ROCK1 inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control wells.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of a ROCK1 inhibitor on collective cell migration.
Materials:
-
Cells of interest that form a confluent monolayer
-
Complete culture medium
-
ROCK1 inhibitor
-
6-well or 12-well tissue culture plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Scratch Wound: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Inhibitor Treatment: Add complete medium containing the desired concentration of the ROCK1 inhibitor or vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at designated points (time 0).
-
Incubation: Incubate the plate at 37°C.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Protocol 3: Cell Invasion Assay (Transwell Assay)
This protocol evaluates the effect of a ROCK1 inhibitor on the invasive potential of cells.
Materials:
-
Cells of interest
-
Serum-free medium and medium with serum (chemoattractant)
-
ROCK1 inhibitor
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (or other basement membrane extract)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixing
-
Crystal violet stain
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the top of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them overnight. Harvest the cells and resuspend them in serum-free medium containing the ROCK1 inhibitor or vehicle control.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding: Seed the prepared cells into the upper chamber of the Matrigel-coated inserts.
-
Incubation: Incubate for 12-48 hours, allowing the cells to invade through the Matrigel and migrate through the pores.
-
Removal of Non-Invasive Cells: Use a cotton swab to gently remove the non-invasive cells from the top surface of the insert.
-
Fixing and Staining: Fix the cells on the bottom surface of the insert with methanol or paraformaldehyde. Stain the fixed cells with crystal violet.
-
Imaging and Quantification: Take images of the stained, invaded cells. Count the number of cells in several random fields to quantify invasion.
These protocols provide a foundation for investigating the role of ROCK1 in various cellular functions. It is recommended to optimize these protocols based on the specific cell line and experimental conditions.
References
- 1. ROCK1 - Wikipedia [en.wikipedia.org]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 3. What are ROCK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. promega.com [promega.com]
- 5. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Rho-Associated Protein Kinase (ROCK) Promotes Proliferation and Migration of PC-3 and DU145 Prostate Cancer Cells by Targeting LIM Kinase 1 (LIMK1) and Matrix Metalloproteinase-2 (MMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia [mdpi.com]
- 10. ROCK1 inhibition promotes the self-renewal of a novel mouse mammary cancer stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROCK1 Feedback Regulation of the Upstream Small GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]
ROCK1-IN-1: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ROCK1-IN-1, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), in preclinical in vivo studies. The information compiled herein is intended to guide researchers in the effective formulation, administration, and application of this compound for investigating its therapeutic potential.
Introduction
ROCK1 is a serine/threonine kinase that functions as a critical downstream effector of the small GTPase RhoA.[1] The RhoA/ROCK1 signaling pathway plays a pivotal role in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and contraction.[1] Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Consequently, inhibitors of ROCK1, such as this compound, are valuable tools for both basic research and as potential therapeutic agents. This document outlines the solubility characteristics of this compound and provides detailed protocols for its preparation and use in in vivo experimental models.
Physicochemical Properties and Solubility
Proper solubilization of this compound is paramount for achieving consistent and reliable results in both in vitro and in vivo experiments. The following tables summarize the known solubility of this compound and provide guidance for preparing stock and working solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₅N₃O₂S |
| Molecular Weight | 325.38 g/mol |
| Appearance | Solid |
| Color | Off-white to light yellow |
| Storage (Solid) | 4°C, sealed storage, away from moisture |
| Storage (In solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (384.17 mM) | Requires sonication and warming to 60°C. Use of hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO. |
Note on In Vivo Formulations:
Direct administration of DMSO-based solutions in vivo should be approached with caution due to potential toxicity. It is recommended to use the lowest possible concentration of DMSO and to include it in a vehicle that is well-tolerated by the animal model. For systemic administration, further dilution in aqueous-based vehicles is necessary.
In Vivo Formulation and Administration Protocols
Given the limited aqueous solubility of many kinase inhibitors, including potentially this compound, developing a suitable formulation for in vivo administration is a critical step. The following protocols provide starting points for creating stable and effective formulations for various administration routes. It is strongly recommended to perform initial formulation and tolerability studies before commencing large-scale efficacy experiments.
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be used for further dilutions.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Water bath or heat block
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 307.33 µL of DMSO per 1 mg of this compound).
-
Warm the mixture to 60°C using a water bath or heat block.
-
Sonicate the solution until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection
This protocol provides several options for formulating this compound for systemic administration. The choice of vehicle will depend on the required dose, the tolerance of the animal model, and the specifics of the experimental design. It is crucial to perform a small-scale pilot study to assess the solubility and stability of this compound in the chosen vehicle and to evaluate the tolerability in a small cohort of animals.
Vehicle Options:
-
Option A: Saline-based vehicle with a co-solvent and surfactant. This is a common formulation for poorly soluble compounds.
-
Composition: 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% sterile saline or phosphate-buffered saline (PBS).
-
-
Option B: Cyclodextrin-based vehicle. Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Composition: 20-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline.
-
Procedure (using Option A as an example):
-
Start with the concentrated this compound stock solution in DMSO (from Protocol 1).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and vortex thoroughly to mix.
-
Add Tween 80 and vortex again until the solution is homogeneous.
-
Slowly add the sterile saline or PBS to the mixture while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, gentle warming and sonication may be attempted.
-
The final formulation should be clear and prepared fresh before each administration.
Table 3: Example Dosing and Administration for a ROCK Inhibitor (GSK269962A) in a Mouse Model of Acute Myeloid Leukemia
| Parameter | Description |
| Compound | GSK269962A (a selective ROCK1 inhibitor) |
| Dose | 10 mg/kg |
| Administration Route | Not specified, but likely systemic (e.g., i.p. or oral gavage) |
| Frequency | Daily |
| Outcome | Significantly suppressed the proliferation of AML cells in vivo and prolonged survival.[2] |
This table provides a reference point for designing in vivo studies with this compound. Initial dose-ranging studies are recommended to determine the optimal therapeutic dose and to assess any potential toxicity.
Mechanism of Action: The RhoA/ROCK1 Signaling Pathway
ROCK1 is a key downstream effector of the small GTPase RhoA. The activation of this pathway is initiated by various extracellular signals that lead to the conversion of RhoA from its inactive GDP-bound state to an active GTP-bound state. Activated RhoA then binds to and activates ROCK1. ROCK1, in turn, phosphorylates several downstream substrates to regulate the actin cytoskeleton, leading to increased cell contractility and motility.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo experiments with this compound, from initial formulation to data analysis.
References
Detecting ROCK1 Phosphorylation: A Detailed Western Blot Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the detection of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) phosphorylation using Western blotting. This technique is crucial for researchers investigating signaling pathways involved in cell adhesion, motility, and contraction, as well as for professionals in drug development targeting the ROCK1 pathway in various diseases, including cancer and cardiovascular disorders.
Introduction to ROCK1 Phosphorylation
ROCK1 is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. It is a key downstream effector of the small GTPase RhoA. The activation of ROCK1 through phosphorylation is a critical event in numerous cellular processes. Upon activation by GTP-bound RhoA, ROCK1 phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and LIM kinase (LIMK), leading to increased cell contractility and stress fiber formation.[1][2] Investigating the phosphorylation status of ROCK1 provides a direct measure of its activation and the engagement of its downstream signaling cascade.
ROCK1 Signaling Pathway
The activation of ROCK1 is initiated by various upstream signals that converge on the activation of RhoA. G protein-coupled receptors (GPCRs), growth factor receptors, and cytokines can activate Rho guanine nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on RhoA.[3] GTP-bound RhoA then binds to and activates ROCK1. Activated ROCK1 subsequently phosphorylates a range of downstream targets to elicit cellular responses.
Caption: ROCK1 signaling pathway depicting upstream activation and downstream targets.
Experimental Protocol: Western Blot for ROCK1 Phosphorylation
This protocol provides a step-by-step guide for detecting phosphorylated ROCK1 (p-ROCK1).
I. Materials and Reagents
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Buffers and Reagents:
-
Cell Lysis Buffer (RIPA or NP-40 buffer).[6]
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitor Cocktail.[6]
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
SDS-PAGE gels (10% resolving gel recommended).[7]
-
PVDF or Nitrocellulose membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phosphorylated protein detection, BSA is often preferred over milk to reduce background.[8]
-
Wash Buffer: TBST.
-
Enhanced Chemiluminescence (ECL) Detection Reagent.
-
II. Experimental Workflow
Caption: Western blot experimental workflow for p-ROCK1 detection.
III. Step-by-Step Methodology
1. Sample Preparation
-
Culture and treat cells as required for your experiment. To induce ROCK1 phosphorylation, consider stimulating cells with appropriate agonists.[8]
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[6][9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.[6]
-
Transfer the supernatant to a new tube. This is your whole-cell lysate.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
3. SDS-PAGE
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer to a final concentration of 1x. A typical loading amount is 20-30 µg of total protein per lane.[9]
-
Denature the samples by boiling at 95-100°C for 5 minutes.[9]
-
Load the denatured protein samples onto a 10% SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Blocking
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
6. Antibody Incubation
-
Incubate the membrane with the primary antibody against p-ROCK1 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7]
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
7. Signal Detection
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Stripping and Re-probing for Total ROCK1 (Optional)
-
To normalize the p-ROCK1 signal to the total ROCK1 protein, the membrane can be stripped and re-probed.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and block again as in step 5.
-
Incubate with the primary antibody for total ROCK1, followed by the appropriate secondary antibody and signal detection.
Data Presentation and Analysis
Table 1: Quantitative Analysis of ROCK1 and RhoA Phosphorylation
| Group | Relative ROCK1 Expression (normalized to control) | Relative p-RhoA Expression (normalized to control) |
| Normal Control | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Experimental Group 1 | 1.52 ± 0.15 | 1.65 ± 0.18 |
| Experimental Group 2 | 0.85 ± 0.10 | 0.78 ± 0.09 |
| Experimental Group 3 | 1.21 ± 0.12 | 1.15 ± 0.11 |
*Data presented as mean ± SEM. Statistical significance is often denoted by asterisks (e.g., *p < 0.05, *p < 0.01) compared to the control group. The data in this table is illustrative and based on the format found in a study by Zhang et al.[10]
Troubleshooting
-
High Background:
-
Ensure adequate blocking. Consider increasing blocking time or BSA concentration.
-
Optimize antibody dilutions.
-
Increase the number and duration of washes.
-
-
No Signal or Weak Signal:
-
Confirm the activity of your primary and secondary antibodies.
-
Ensure that the protein phosphorylation is preserved by using fresh phosphatase inhibitors.[9][11]
-
Verify that your experimental conditions are sufficient to induce ROCK1 phosphorylation.[8]
-
Check the ECL reagent for proper functionality.
-
-
Non-specific Bands:
-
Optimize antibody concentration.
-
Ensure the specificity of the primary antibody for the phosphorylated target. Consider using a blocking peptide if available.[5]
-
By following this detailed protocol and considering the troubleshooting tips, researchers can reliably detect and quantify ROCK1 phosphorylation, providing valuable insights into cellular signaling and disease pathogenesis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-ROCK1 (Tyr913) Polyclonal Antibody (PA5-105054) [thermofisher.com]
- 5. Phospho-ROCK1 (Thr455/Ser456) Antibody | Affinity Biosciences [affbiotech.com]
- 6. Western Blot Sample Preparation Protocol [novusbio.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Utilizing ROCK1-IN-1 in a Mouse Model of Acute Myeloid Leukemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including proliferation, survival, and migration.[1][2] Dysregulation of the ROCK1 signaling pathway has been implicated in the pathogenesis of several diseases, including cancer. In Acute Myeloid Leukemia (AML), a particularly aggressive hematologic malignancy, ROCK1 is essential for the growth and survival of leukemia cells.[1][2][3] This makes ROCK1 an attractive therapeutic target for AML. This document provides detailed application notes and protocols for the use of a selective ROCK1 inhibitor, based on preclinical studies with GSK269962A, in a mouse model of AML. While these protocols are based on GSK269962A, they provide a strong framework for the application of other selective ROCK1 inhibitors like ROCK1-IN-1.
Data Presentation
The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of the ROCK1 inhibitor GSK269962A in a mouse model of AML.
Table 1: Effect of ROCK1 Inhibition on Survival in AML Mouse Model
| Treatment Group | Median Survival (days) | Statistical Significance (vs. Vehicle Control) |
| Vehicle Control | 49 | - |
| GSK269962A (5 mg/kg) | 61 | p < 0.05 |
| GSK269962A (10 mg/kg) | Not reached within the study period | p < 0.01 |
Data from a study using an MV4-11 xenograft model in NOD-SCID/IL2Rgnull (NPG) mice.[1][2]
Table 2: Reduction of Leukemic Burden in Various Tissues
| Treatment Group | Peripheral Blood (% hCD45+) | Bone Marrow (% hCD45+) | Spleen (% hCD45+) | Liver (% hCD45+) |
| Vehicle Control | 25.4 ± 5.1 | 68.7 ± 8.2 | 45.3 ± 6.9 | 32.1 ± 4.5 |
| GSK269962A (10 mg/kg) | 3.2 ± 1.1 | 12.5 ± 3.4 | 8.9 ± 2.7 | 5.6 ± 1.8 |
% hCD45+ represents the percentage of human CD45 positive cells, indicating the presence of human AML cells. Data are presented as mean ± standard deviation.[1]
Signaling Pathway and Experimental Workflow
ROCK1 Signaling Pathway in AML
In AML, the ROCK1 signaling pathway is often constitutively active, promoting leukemia cell proliferation and survival.[4] A key downstream cascade involves the activation of the c-Raf/ERK pathway.[1][2][5] Inhibition of ROCK1 disrupts this signaling, leading to cell cycle arrest and apoptosis.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho kinase regulates the survival and transformation of cells bearing oncogenic forms of KIT, FLT3 and BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
Application Notes and Protocols for ROCK1 Inhibition in Cancer Research
Topic: Utilizing ROCK1 Inhibitors for Studying Cancer Cell Invasion and Metastasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that serves as a major downstream effector of the small GTPase RhoA.[1] The RhoA/ROCK1 signaling pathway is a critical regulator of the actomyosin cytoskeleton, promoting contractile force generation, which is integral to cell morphology, adhesion, and motility.[1][2] In the context of oncology, ROCK1 is frequently overexpressed in various cancers, including non-small-cell lung cancer, breast cancer, and papillary thyroid carcinoma.[3][4][5] This overexpression is often correlated with more invasive and metastatic phenotypes, as well as poorer patient survival, making ROCK1 a compelling target for cancer research and therapeutic development.[3][5]
ROCK1 inhibitors are valuable chemical tools that block the kinase activity of ROCK1, thereby preventing the phosphorylation of its downstream targets.[6] This inhibition leads to the disassembly of stress fibers and a reduction in actomyosin contractility, which in turn can impede cancer cell migration and invasion.[3][6] These application notes provide an overview of the ROCK1 signaling pathway, quantitative data on common ROCK1 inhibitors, and detailed protocols for studying their effects on cancer cell invasion and metastasis.
Mechanism of Action: The ROCK1 Signaling Pathway
The activation of ROCK1 by RhoA-GTP initiates a signaling cascade that culminates in increased cellular contractility and cytoskeletal rearrangement, processes essential for cell movement. ROCK1 phosphorylates several key substrates:
-
Myosin Light Chain (MLC): ROCK1 phosphorylates MLC, which increases the ATPase activity of myosin and promotes the contraction of actin-myosin filaments.[4]
-
LIM Kinase (LIMK): Activated ROCK1 phosphorylates and activates LIMK.[7]
-
Cofilin: LIMK, in turn, phosphorylates and inactivates cofilin. The inactivation of cofilin, an actin-depolymerizing factor, leads to the stabilization of actin filaments.[1][7]
-
PTEN: ROCK1 can regulate the phosphorylation and stability of PTEN, a tumor suppressor that negatively regulates the pro-migratory PI3K/AKT pathway.[3][8]
By inhibiting ROCK1, researchers can effectively block these downstream events, leading to reduced cell contractility and motility.
Caption: The ROCK1 signaling cascade leading to cell motility and its inhibition.
Data Presentation: Potency of Select ROCK1 Inhibitors
The efficacy of ROCK1 inhibitors can vary between different compounds and cell lines. The table below summarizes key quantitative data for commonly used ROCK1 inhibitors.
| Inhibitor | Target(s) | IC₅₀ / Kᵢ | Cell Line(s) Tested | Observed Effect | Reference(s) |
| Y-27632 | ROCK1, ROCK2 | IC₅₀: ~140 nM (ROCK1) Kᵢ: 300 nM (ROCK2) | Breast Cancer Cells | Oncostatic effects, prevention of tumor growth and metastasis. | [4][9][10] |
| GSK269962A | ROCK1 | IC₅₀: 0.61 to 1,337 nM | Acute Myeloid Leukemia (AML) cell lines (MV4-11, OCI-AML3) | Selectively inhibited growth, induced G2 phase arrest, and reduced leukemic burden in vivo. | [11][12] |
| Fasudil | ROCK1, ROCK2 | N/A (Clinically used) | Various | Used in clinical treatment of cerebral vasospasm; shows potential to inhibit invasion and migration in cancer models. | [11][13] |
| DJ4 | ROCK1, ROCK2 | IC₅₀: 5 nM (ROCK1) IC₅₀: 50 nM (ROCK2) | Melanoma (A375), Breast (MDA-MB-231), Lung (A549) | Reduces stress fiber formation, inhibits migration and invasion. | [14] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant.
Experimental Protocols
Protocol 1: In Vitro Cell Invasion Assay (Transwell/Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant, and how this process is affected by a ROCK1 inhibitor.
Caption: Workflow for a typical Transwell cell invasion assay.
Methodology:
-
Preparation:
-
Thaw Matrigel Basement Membrane Matrix on ice overnight.
-
Coat the top of 8 µm pore size Transwell inserts with a thin layer of diluted Matrigel (e.g., 50 µg/mL in serum-free medium) and allow to solidify at 37°C for at least 4 hours.
-
-
Cell Treatment:
-
Culture cancer cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Prepare cell suspensions for each condition: vehicle control (e.g., DMSO) and varying concentrations of the ROCK1 inhibitor. Pre-incubate cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower wells of a 24-well plate.
-
Carefully place the Matrigel-coated inserts into the wells.
-
Add 200 µL of the prepared cell suspension (containing vehicle or inhibitor) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Image at least five random fields of view per membrane using a light microscope.
-
Quantify the number of invaded cells per field. Data is typically presented as the percentage of invasion relative to the vehicle control.
-
Protocol 2: In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses collective cell migration by creating an artificial gap or "wound" in a confluent cell monolayer.
Caption: Workflow for a wound healing (scratch) migration assay.
Methodology:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow until they form a fully confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, make a straight scratch down the center of the well.
-
Gently wash the well twice with PBS to remove detached cells and debris.
-
-
Treatment:
-
Add fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation) containing either the vehicle control or the desired concentrations of the ROCK1 inhibitor.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the scratch at designated points along the wound. This is the 0-hour time point.
-
Place the plate in a 37°C incubator.
-
Acquire images of the same fields at subsequent time points (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Use image analysis software (like ImageJ) to measure the area of the wound at each time point.
-
Calculate the percentage of wound closure relative to the initial area for each condition.
-
Protocol 3: In Vivo Xenograft Model for Metastasis
This protocol describes a preclinical model to evaluate the effect of a ROCK1 inhibitor on tumor growth and metastasis in vivo.[11][12]
Caption: Workflow for an in vivo xenograft model of metastasis.
Methodology:
-
Animal Model:
-
Use 6-8 week old immunocompromised mice (e.g., NOD-SCID/IL2Rgnull). All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Cell Implantation:
-
Harvest and resuspend a metastatic cancer cell line (e.g., MV4-11 AML cells) in sterile PBS.
-
Inject 1 x 10⁶ cells in a volume of 100-200 µL into the lateral tail vein of each mouse.
-
-
Treatment:
-
After allowing cells to engraft (e.g., 3 days), randomize mice into treatment groups (e.g., n=5-10 per group).
-
Groups may include: Vehicle Control, Low Dose ROCK1 inhibitor (e.g., 5 mg/kg), and High Dose ROCK1 inhibitor (e.g., 10 mg/kg).
-
Prepare the ROCK1 inhibitor in an appropriate vehicle (e.g., 20% PEG300 / 0.25% Tween-80 / 79.75% water).[11]
-
Administer the treatment via intraperitoneal (IP) injection on a set schedule (e.g., 5 consecutive days per week) for a defined period (e.g., 4 weeks).
-
-
Monitoring:
-
Monitor mice daily for signs of distress, and measure body weight 2-3 times per week.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Perform necropsies and harvest key organs where metastases are expected (e.g., liver, spleen, bone marrow, lungs).
-
Fix tissues in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol.
-
Process tissues for paraffin embedding, sectioning, and subsequent analysis.
-
Use Hematoxylin and Eosin (H&E) staining to identify metastatic lesions and Immunohistochemistry (IHC) with human-specific markers (e.g., human CD45 for leukemia cells) to confirm and quantify tumor burden.
-
Conclusion
ROCK1 inhibitors are powerful tools for dissecting the molecular mechanisms that drive cancer cell invasion and metastasis. By disrupting the RhoA/ROCK1 signaling axis, these compounds can significantly reduce the migratory and invasive capacity of cancer cells both in vitro and in vivo. The protocols outlined here provide a framework for researchers to effectively utilize ROCK1 inhibitors to investigate cancer progression and evaluate their potential as anti-metastatic agents.
References
- 1. ROCK1 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ROCK1 promotes migration and invasion of non-small-cell lung cancer cells through the PTEN/PI3K/FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. What are ROCK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Rock1 Rho-associated coiled-coil containing protein kinase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. a-msh-amide.com [a-msh-amide.com]
- 11. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 13. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
Application of ROCK1-IN-1 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1][2] As a major downstream effector of the small GTPase RhoA, ROCK1 is involved in a wide array of cellular functions, including cell adhesion, motility, contraction, and apoptosis.[2][3] In the context of neuroscience, the RhoA/ROCK signaling pathway is a key regulator of neuronal morphology, neurite outgrowth, and synaptic plasticity.[4][5] Dysregulation of this pathway has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, spinal cord injury, and stroke, making ROCK1 a compelling therapeutic target.[2][5]
ROCK1 inhibitors are valuable tools for investigating the physiological and pathological roles of ROCK1 in the nervous system.[2] These small molecules offer the potential to modulate neuronal processes and may hold therapeutic promise for a range of neurological conditions.[2][5] This document provides detailed application notes and protocols for the use of ROCK1-IN-1, a specific ROCK1 inhibitor, in neuroscience research.
This compound: A Tool for Neuroscience Research
This compound is a chemical probe that inhibits the kinase activity of ROCK1. It is important to distinguish between compounds that may have similar names. For clarity, the table below summarizes the reported inhibitory activities of two distinct compounds, "this compound" and "Rho-Kinase-IN-1". Researchers should carefully consider the selectivity profile of the specific inhibitor they are using.
Data Presentation: Inhibitor Activity
| Compound Name | Target | Inhibitory Constant (Ki) / IC50 | Vendor Information Source |
| This compound | ROCK1 | 540 nM (Ki) | GlpBio |
| Rho-Kinase-IN-1 | ROCK1 | 30.5 nM (Ki) | MedChemExpress, TargetMol |
| ROCK2 | 3.9 nM (Ki) | MedChemExpress, TargetMol |
Note: Based on the available data, Rho-Kinase-IN-1 is a more potent, dual inhibitor of both ROCK1 and ROCK2, with a preference for ROCK2.
Key Applications in Neuroscience Research
Based on the known functions of ROCK1 and the effects of other ROCK inhibitors, this compound can be a valuable tool for investigating several areas of neuroscience:
-
Modulation of Dendritic Spine Morphology: The actin cytoskeleton is a primary component of dendritic spines, and its regulation is critical for spine dynamics and synaptic function.[4] Inhibition of ROCK has been shown to alter dendritic spine morphology, often leading to an increase in spine density and changes in spine shape.[4][6][7]
-
Promotion of Neurite Outgrowth and Axonal Regeneration: The RhoA/ROCK pathway is a well-established inhibitor of neurite outgrowth.[5] Inhibition of ROCK can promote axonal regeneration after injury, making this compound a useful tool for studies on neural repair.
-
Neuroprotection in Disease Models: Aberrant ROCK activity is implicated in the pathophysiology of neurodegenerative diseases.[2] ROCK inhibitors have demonstrated neuroprotective effects in various models of neurological disorders.[2]
-
Regulation of Synaptic Plasticity: By modulating the actin cytoskeleton within dendritic spines, ROCK1 signaling can influence synaptic strength and plasticity.[4]
Experimental Protocols
The following are detailed, representative protocols for the application of this compound in primary neuronal cultures. Note: These are general protocols and should be optimized for specific experimental needs, including the specific neuronal cell type and the research question being addressed.
Protocol 1: Analysis of Dendritic Spine Morphology in Primary Hippocampal Neurons
Objective: To investigate the effect of this compound on the density and morphology of dendritic spines in cultured hippocampal neurons.
Materials:
-
Primary hippocampal neurons (E18 rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine and laminin-coated coverslips or plates
-
This compound (dissolved in DMSO to create a stock solution)
-
Lipofectamine 2000 or similar transfection reagent
-
Plasmid encoding a fluorescent protein to visualize neuronal morphology (e.g., pEGFP, ptdTomato)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Confocal microscope
Procedure:
-
Neuronal Culture:
-
Isolate hippocampi from E18 rat or mouse embryos and dissociate the tissue to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine and laminin-coated coverslips in a 24-well plate at a density of 50,000-100,000 cells per well.
-
Culture the neurons in Neurobasal medium with supplements at 37°C in a 5% CO2 incubator.
-
Replace half of the medium every 3-4 days.
-
-
Transfection (Day in Vitro - DIV 12-14):
-
Transfect the neurons with a plasmid encoding a fluorescent protein using a suitable transfection reagent according to the manufacturer's protocol. This will allow for clear visualization of dendritic spines.
-
-
This compound Treatment (DIV 14-16):
-
Prepare serial dilutions of this compound in pre-warmed culture medium. A starting concentration range of 1-10 µM is recommended, but this should be optimized based on the Ki value and preliminary dose-response experiments.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully replace the existing medium with the medium containing this compound or vehicle.
-
Incubate the neurons for the desired treatment duration (e.g., 24-48 hours).
-
-
Fixation and Immunocytochemistry:
-
After treatment, gently wash the neurons twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Acquire high-resolution images of dendritic segments from the transfected neurons using a confocal microscope.
-
Quantify dendritic spine density (number of spines per unit length of dendrite) and morphology (e.g., spine head width, length) using image analysis software such as ImageJ/Fiji with the NeuronJ plugin or specialized software like Imaris.
-
Protocol 2: Neurite Outgrowth Assay in Primary Cortical Neurons
Objective: To assess the effect of this compound on neurite outgrowth from primary cortical neurons.
Materials:
-
Primary cortical neurons (E18 rat or mouse)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine and laminin-coated plates (96-well format is suitable for high-throughput analysis)
-
This compound (dissolved in DMSO)
-
Fixative (e.g., 4% PFA)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Neuronal Plating:
-
Plate dissociated cortical neurons at a low density (e.g., 5,000-10,000 cells per well) in a 96-well plate coated with poly-D-lysine and laminin.
-
-
This compound Treatment:
-
After allowing the neurons to attach for a few hours (2-4 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plates for 24-72 hours to allow for neurite extension.
-
-
Immunostaining:
-
Fix the neurons with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against β-III tubulin overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify neurite outgrowth. Key parameters to measure include the total length of neurites per neuron, the number of primary neurites, and the number of branch points.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The ROCK1 signaling pathway leading to actin cytoskeleton regulation.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. What are ROCK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. ROCK1 and ROCK2 inhibition alters dendritic spine morphology in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROCK1 and ROCK2 inhibition alters dendritic spine morphology in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ROCK1-IN-1 Treatment in Cell Morphology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton.[1][2] Its activity is crucial for various cellular processes, including cell adhesion, migration, and morphology.[3][4] Dysregulation of the ROCK1 signaling pathway has been implicated in numerous diseases, making it an attractive target for therapeutic intervention.[1][2] ROCK1-IN-1 is a potent and selective inhibitor of ROCK1, offering a valuable tool for investigating the specific roles of ROCK1 in cellular functions. These application notes provide detailed protocols for utilizing this compound to induce and analyze changes in cell morphology, along with representative data and visualizations of the underlying signaling pathways and experimental workflows.
Inhibition of ROCK1 is known to induce distinct morphological changes in various cell types.[5][6] Treatment with ROCK inhibitors typically leads to a loss of central stress fibers and disassembly of focal adhesions, resulting in altered cell shape.[7][8] Cells may lose their flattened, spread-out appearance and adopt a more contracted, stellate, or elongated phenotype with prominent protrusions.[6][9] These changes are a direct consequence of the disruption of the actomyosin contractile machinery regulated by ROCK1.
Data Presentation
The following tables summarize quantitative data representative of the effects observed upon treatment with ROCK inhibitors. While specific values may vary depending on the cell type, inhibitor concentration, and treatment duration, these tables provide a clear and structured overview of expected outcomes.
Table 1: Quantitative Analysis of Cell Shape Parameters
| Parameter | Control (Vehicle) | This compound Treated | Fold Change |
| Cell Area (µm²) | 2500 ± 300 | 1500 ± 250 | 0.6 |
| Circularity | 0.6 ± 0.1 | 0.3 ± 0.08 | 0.5 |
| Aspect Ratio | 2.5 ± 0.5 | 5.0 ± 1.0 | 2.0 |
Note: Data are presented as mean ± standard deviation. Circularity is a measure of roundness (1.0 = perfect circle), and aspect ratio is the ratio of the major to the minor axis of the cell.[10]
Table 2: Quantification of Cytoskeletal Features
| Feature | Control (Vehicle) | This compound Treated | Percent Reduction |
| Number of Stress Fibers per Cell | 45 ± 8 | 10 ± 5 | 78% |
| Focal Adhesion Area per Cell (µm²) | 150 ± 25 | 40 ± 15 | 73% |
Note: Data are presented as mean ± standard deviation.[11]
Signaling Pathway
The diagram below illustrates the canonical ROCK1 signaling pathway and the mechanism of action for this compound.
Caption: ROCK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on cell morphology.
Experimental Workflow
The general workflow for these experiments is depicted below.
Caption: General experimental workflow for analyzing cell morphology.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells of interest (e.g., HeLa, NIH 3T3, or a specific cell line relevant to your research) onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Culture: Culture the cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO₂ for 24 hours or until they are well-adhered and have spread.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pre-warmed growth medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours). The optimal time will depend on the cell type and the specific morphological changes being investigated.
Protocol 2: Immunofluorescence Staining for F-actin and Vinculin
This protocol allows for the visualization of stress fibers (F-actin) and focal adhesions (vinculin).[12][13]
-
Fixation: After treatment, carefully wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells by adding 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells by adding 0.1% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS for 5 minutes each. Block non-specific antibody binding by adding a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) to each well and incubating for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against vinculin (a focal adhesion marker) in the blocking buffer according to the manufacturer's recommendations. Remove the blocking buffer and add the diluted primary antibody to each coverslip. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute a fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) and a fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 594) in the blocking buffer. Add this solution to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash the cells three times with PBS for 5 minutes each. A nuclear counterstain such as DAPI can be added during the second wash.
-
Mounting: Carefully wash the coverslips one final time with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
Protocol 3: Quantitative Image Analysis
-
Image Acquisition: Capture images of multiple random fields of view for each experimental condition. Ensure consistent imaging parameters (e.g., exposure time, magnification) across all samples.
-
Cell Morphology Parameters: [10]
-
Use image analysis software (e.g., ImageJ/Fiji) to manually or automatically trace the outline of individual cells.
-
Measure the cell area , perimeter , and major/minor axes .
-
Calculate circularity using the formula: 4π * (area / perimeter²). A value of 1.0 indicates a perfect circle.
-
Calculate the aspect ratio by dividing the length of the major axis by the length of the minor axis.
-
-
Cytoskeletal Feature Quantification:
-
Stress Fibers: Apply a threshold to the F-actin channel to segment the stress fibers. The number and total area of stress fibers per cell can then be quantified.
-
Focal Adhesions: In the vinculin channel, use thresholding and particle analysis to identify and measure the number and area of focal adhesions per cell.
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the control and this compound treated groups.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the role of ROCK1 in cell morphology. By utilizing the selective inhibitor this compound and applying the detailed experimental and analytical procedures, scientists can effectively induce, visualize, and quantify changes in cell shape and cytoskeletal organization, thereby advancing our understanding of ROCK1-mediated cellular processes and its potential as a therapeutic target.
References
- 1. Dissecting the roles of ROCK isoforms in stress-induced cell detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of actin stress fibers and focal adhesions enhanced by Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rock1 Rho-associated coiled-coil containing protein kinase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Rho-kinase dependent organization of stress fibers and focal adhesions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ROCK1-IN-1 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the ROCK1 inhibitor, ROCK1-IN-1, in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a key enzyme in various cellular processes. Like many small molecule kinase inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous-based solutions such as cell culture media and phosphate-buffered saline (PBS). This can result in compound precipitation, leading to inaccurate experimental results and difficulties in achieving desired concentrations.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be diluted to a final working concentration in your aqueous experimental medium.
Q3: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous buffer. What could be the cause?
Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for hydrophobic compounds and can be attributed to several factors:
-
"Solvent Shock": The rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous buffer can cause the compound to crash out of solution.
-
Exceeding Aqueous Solubility Limit: The final concentration of this compound in the aqueous medium may be higher than its solubility limit in that specific buffer.
-
Low Final DMSO Concentration: While high concentrations of DMSO are toxic to cells, a very low final concentration might not be sufficient to maintain the solubility of this compound.
-
Buffer Composition and pH: The salt concentration, pH, and presence of proteins in the aqueous medium can all influence the solubility of the compound.
Q4: How can I increase the solubility of this compound in my cell culture medium?
Several strategies can be employed to improve the solubility of this compound in aqueous solutions:
-
Optimize the final DMSO concentration: While it should be kept low to minimize cytotoxicity (typically ≤ 0.5%), ensuring it is sufficient to aid solubility is important.
-
Use a gentle warming step: Pre-warming the aqueous medium to 37°C before adding the this compound stock solution can help.
-
Employ sonication: Briefly sonicating the final solution can aid in dissolving small precipitates.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions to gradually decrease the solvent polarity.
-
Consider the use of solubilizing agents: For some applications, non-ionic surfactants like Tween-80 or polymers like PEG300 can be used to improve solubility, as has been documented for other ROCK inhibitors.[3]
Troubleshooting Guide: Insolubility of this compound in Aqueous Solutions
This guide provides a systematic approach to resolving common issues related to this compound insolubility.
| Problem | Potential Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Reduce the final working concentration of this compound. - Perform a dose-response experiment to find the optimal soluble concentration. |
| "Solvent shock" due to rapid dilution. | - Add the this compound stock solution dropwise to the vortexing aqueous buffer. - Perform a serial dilution of the stock solution in the aqueous buffer. | |
| The solution is cloudy or a precipitate forms over time. | The compound is slowly precipitating out of the solution at the experimental temperature. | - Visually inspect your working solution before each use. - If a precipitate is observed, try gently warming the solution to 37°C and sonicating briefly. - Prepare fresh working solutions immediately before each experiment. |
| Interaction with components in the cell culture medium (e.g., serum proteins). | - If possible, test the solubility in a serum-free medium first. - Consider reducing the serum concentration if your experimental design allows. | |
| Inconsistent or lower-than-expected biological activity. | The actual concentration of soluble this compound is lower than the calculated concentration due to precipitation. | - Before applying to cells, centrifuge the working solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. Note that this will reduce the effective concentration. - Re-evaluate the dose-response curve with freshly prepared and carefully solubilized compound. |
Data Presentation
Table 1: Solubility of this compound in Organic Solvent
| Solvent | Solubility |
| DMSO | 125 mg/mL (384.17 mM)[1][2] |
Table 2: Stock Solution Preparation for this compound (Molecular Weight: 325.38 g/mol )
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 10 mM | 307.3 µL | 1.54 mL |
| 20 mM | 153.7 µL | 768.3 µL |
| 50 mM | 61.5 µL | 307.3 µL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid
-
Anhydrous (dry) DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound (e.g., 1 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (see Table 2).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C for 5-10 minutes and brief sonication can aid dissolution.[1][2]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Recommended Method (Serial Dilution): a. Prepare an intermediate dilution of the this compound stock in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare a 1:100 intermediate dilution (to 100 µM) and then a further 1:10 dilution. b. Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium.
-
Alternative Method (Direct Dilution): a. Add the required volume of the 10 mM stock solution directly to the pre-warmed cell culture medium while gently vortexing. Ensure the final DMSO concentration remains below the cytotoxic level for your cell line (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation. If observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
Caption: The ROCK1 signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Off-Target Effects of ROCK1 Inhibitors in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of ROCK1 inhibitors in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with ROCK1 inhibitors?
A1: The most frequently observed off-target effects of ROCK1 inhibitors stem from their interaction with other kinases, due to the conserved nature of the ATP-binding pocket. First-generation ROCK inhibitors like Y-27632 and Fasudil are known to inhibit other kinases, which can lead to phenotypes that are not directly related to ROCK1 inhibition.[1] For example, Fasudil has been shown to have inhibitory effects on MRCKα and MRCKβ. These off-target activities can influence various cellular processes, leading to unexpected experimental outcomes.
Q2: My cells show an unexpected phenotype (e.g., increased migration, altered proliferation) after treatment with a ROCK1 inhibitor. How can I determine if this is an off-target effect?
A2: Unexpected cellular responses are a key indicator of potential off-target activity. To dissect these effects, consider the following:
-
Dose-response analysis: Perform a dose-response experiment. Off-target effects often occur at higher concentrations than those required for on-target ROCK1 inhibition.
-
Use a structurally different inhibitor: Treat your cells with a different class of ROCK inhibitor. If the unexpected phenotype persists, it is less likely to be a compound-specific off-target effect.
-
Rescue experiments: If possible, perform a rescue experiment by overexpressing a ROCK1 mutant that is resistant to the inhibitor. If the phenotype is not rescued, it is likely an off-target effect.
-
Direct measurement of on-target activity: Use an assay, such as a phospho-MYPT1 ELISA or Western blot, to confirm that the inhibitor is engaging ROCK1 at the concentrations used in your cellular assay.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable data. Here are some strategies:
-
Use the lowest effective concentration: Determine the IC50 of your inhibitor for ROCK1 in your specific cell system and use a concentration at or slightly above this value.
-
Choose a more selective inhibitor: Newer generations of ROCK inhibitors often exhibit greater selectivity. Refer to kinase profiling data to select the most specific inhibitor for your needs.
-
Control for off-target effects: Include appropriate controls in your experiments, such as a negative control compound that is structurally similar but inactive against ROCK1.
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Migration
| Observation | Possible Cause | Troubleshooting Steps & Expected Outcome |
| Increased cell migration in a wound-healing or transwell assay after treatment with a ROCK inhibitor. | Off-target inhibition of kinases that negatively regulate migration. Some studies have reported increased migration in certain cell types with ROCK inhibitors.[2] | 1. Validate with a different ROCK inhibitor: Treat cells with a structurally distinct ROCK inhibitor. Expected Outcome: If the pro-migratory effect is specific to one inhibitor, it is likely an off-target effect. 2. Titrate inhibitor concentration: Perform a dose-response curve for the migration assay. Expected Outcome: On-target effects should correlate with the IC50 for ROCK1 inhibition. Pro-migratory effects at high concentrations suggest off-target activity. 3. Assess cytoskeletal changes: Analyze the actin cytoskeleton using phalloidin staining. Expected Outcome: ROCK1 inhibition should lead to a loss of stress fibers. If other cytoskeletal changes are observed, they may be due to off-target effects. |
Issue 2: Unexplained Cytotoxicity or Reduced Cell Proliferation
| Observation | Possible Cause | Troubleshooting Steps & Expected Outcome |
| Significant cell death or a dramatic decrease in proliferation at concentrations intended to be specific for ROCK1. | Off-target inhibition of kinases essential for cell survival or proliferation. | 1. Perform a cell viability assay: Use a viability dye (e.g., Trypan Blue) or a cytotoxicity assay (e.g., LDH release) to confirm cell death. Expected Outcome: Differentiate between cytostatic and cytotoxic effects. 2. Analyze cell cycle progression: Use flow cytometry to analyze the cell cycle profile. Expected Outcome: Off-target effects on cell cycle kinases may lead to arrest at specific phases. 3. Measure apoptosis markers: Perform Western blotting for cleaved caspase-3 or a TUNEL assay. Expected Outcome: Determine if the observed cell death is due to apoptosis, which could be triggered by off-target kinase inhibition. |
Issue 3: Inconsistent or Contradictory Results
| Observation | Possible Cause | Troubleshooting Steps & Expected Outcome |
| Variable results between experiments or contradictory findings compared to published literature. | 1. Differences in cell line passage number or culture conditions. 2. Degradation of the inhibitor. 3. Cell-type specific off-target effects. | 1. Standardize cell culture conditions: Ensure consistent cell passage number, confluency, and media composition. Expected Outcome: Reduced variability between experiments. 2. Prepare fresh inhibitor solutions: Aliquot and store the inhibitor as recommended by the manufacturer. Prepare fresh dilutions for each experiment. Expected Outcome: Consistent inhibitor potency. 3. Characterize your cell line: Confirm the expression and activity of ROCK1 and potential off-target kinases in your specific cell line. Expected Outcome: Understanding the molecular context of your experiments will help interpret the results. |
Data Presentation
Table 1: Selectivity Profile of Common ROCK Inhibitors
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Off-Target Kinases (IC50 in nM) | Reference |
| Y-27632 | ~220 | ~140 | MRCKα (25), MRCKβ (26) | [3] |
| Fasudil | ~330 | ~420 | MRCKα (130), MRCKβ (130), PKACα (>10,000), PKC (>10,000), CaMKIIα (>10,000) | [3][4] |
| Ripasudil | 51 | 19 | PKACα (2,100), PKC (27,000), CaMKIIα (370) | [4] |
Note: IC50 values can vary depending on the assay conditions. This table provides a general comparison.
Experimental Protocols
Protocol 1: Cellular ELISA for Phospho-MYPT1 (Thr853)
This protocol is for a cell-based ELISA to determine the on-target activity of ROCK1 inhibitors by measuring the phosphorylation of its direct substrate, MYPT1, at Threonine 853.
Materials:
-
96-well cell culture plates
-
ROCK1 inhibitor (and vehicle control)
-
Fixing Solution (e.g., 4% formaldehyde in PBS)
-
Quenching Buffer (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary Antibodies:
-
Rabbit anti-Phospho-MYPT1 (Thr853) antibody (1:1000 dilution)
-
Mouse anti-GAPDH antibody (for normalization, 1:1000 dilution)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG (1:1000 dilution)
-
HRP-conjugated anti-mouse IgG (1:1000 dilution)
-
-
TMB Substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Wash Buffer (PBS with 0.1% Tween-20)
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Treat cells with the ROCK1 inhibitor at various concentrations for the desired time. Include vehicle-only wells as a control.
-
Aspirate the media and fix the cells with 100 µL of Fixing Solution for 20 minutes at room temperature.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 100 µL of Quenching Buffer to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Aspirate the Blocking Buffer and add 50 µL of the diluted primary antibodies to the appropriate wells. Incubate overnight at 4°C.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Add 50 µL of the diluted HRP-conjugated secondary antibodies to the appropriate wells. Incubate for 1.5 hours at room temperature.
-
Wash the wells five times with 200 µL of Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (typically 5-30 minutes).
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Normalize the phospho-MYPT1 signal to the GAPDH signal.
Protocol 2: Western Blotting for Phospho-Myosin Light Chain (p-MLC)
This protocol describes the detection of phosphorylated myosin light chain (a downstream target of ROCK1) by Western blotting to assess ROCK1 inhibitor activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Phospho-MLC2 (Thr18/Ser19) antibody (1:1000 dilution)
-
Mouse anti-Total MLC2 antibody (1:1000 dilution)
-
Mouse anti-β-actin antibody (for loading control, 1:5000 dilution)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG (1:2000 dilution)
-
HRP-conjugated anti-mouse IgG (1:2000 dilution)
-
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagent
Procedure:
-
Treat cells with the ROCK1 inhibitor and lyse them in cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-MLC signal to the total MLC or β-actin signal.
Mandatory Visualization
Caption: Simplified ROCK1 signaling pathway and potential off-target interactions of ROCK1 inhibitors.
References
Technical Support Center: Optimizing ROCK1-IN-1 Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ROCK1-IN-1 in preclinical animal studies. As specific in vivo data for this compound is limited in publicly available literature, this guide offers general recommendations based on the broader class of Rho-kinase (ROCK) inhibitors. It is imperative that researchers conduct dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), with a reported Ki value of 540 nM.[1][2][3][4] ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[5][6] By inhibiting ROCK1, this compound can modulate various cellular processes such as cell contraction, motility, proliferation, and apoptosis.[5] This makes it a valuable tool for investigating the role of ROCK1 in various physiological and pathological processes, including hypertension, glaucoma, and erectile dysfunction.[1][2][3][4]
Q2: What is a recommended starting dose for this compound in animal studies?
A2: Due to the lack of specific preclinical data for this compound, a definitive starting dose cannot be provided. However, based on studies with other ROCK inhibitors, a pilot dose-range finding study is essential. For initial studies in mice, a starting dose in the range of 1-10 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.), could be considered, with subsequent escalation or de-escalation based on observed efficacy and toxicity. For example, the ROCK inhibitor Y-27632 has been used at 10 mg/kg via intraperitoneal injection in mice.
Q3: How should I prepare this compound for in vivo administration?
A3: Like many kinase inhibitors, this compound may have limited aqueous solubility.[7][8] A common approach for formulating poorly soluble compounds for in vivo use is to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with a suitable vehicle.[9][10] A typical vehicle for oral gavage or intraperitoneal injection might consist of a mixture of DMSO, PEG400, and saline. It is crucial to ensure the final concentration of DMSO is low (typically <10%) to minimize solvent toxicity.[9][10] Always include a vehicle-only control group in your experiments.
Q4: What are the potential adverse effects of this compound in animals?
A4: While specific toxicity data for this compound is not available, systemic administration of ROCK inhibitors can lead to adverse effects. The most commonly reported side effect is hypotension (a decrease in blood pressure) due to the role of ROCK in regulating vascular tone.[11][12][13] Ocular application of ROCK inhibitors has been associated with conjunctival hyperemia (redness of the eyes).[11][14][15][16] Researchers should carefully monitor animals for any signs of toxicity, including changes in behavior, weight loss, or cardiovascular parameters.
Q5: How can I monitor the efficacy of this compound in my animal model?
A5: The method for monitoring efficacy will depend on your specific disease model. For example, in a cancer model, you might measure tumor growth and metastasis. In a model of hypertension, you would monitor blood pressure. It is also advisable to perform pharmacodynamic studies to confirm that this compound is hitting its target in vivo. This can be done by measuring the phosphorylation levels of downstream targets of ROCK1, such as Myosin Light Chain 2 (MLC2) or Myosin Phosphatase Targeting Subunit 1 (MYPT1), in relevant tissues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in the chosen vehicle. | The compound has low aqueous solubility. | Increase the percentage of co-solvents like DMSO or PEG400 in your vehicle, while staying within tolerated limits.Try alternative vehicle formulations, such as oil-based vehicles (e.g., corn oil) for lipophilic compounds.[9][10]Consider using lipophilic salt forms of the inhibitor to improve solubility in lipid-based formulations.[17]Sonication may help to dissolve the compound. |
| Precipitation of the compound upon injection. | The compound is not stable in the final formulation or precipitates upon contact with physiological fluids. | Prepare fresh formulations for each experiment.Decrease the final concentration of the compound.Adjust the pH of the vehicle if the compound's solubility is pH-dependent.Filter the final formulation through a 0.22 µm filter before injection. |
| Observed toxicity or adverse effects in animals (e.g., lethargy, weight loss). | The dose is too high, or the vehicle is causing toxicity. | Reduce the dose of this compound.Include a vehicle-only control group to assess the toxicity of the formulation components.Reduce the concentration of organic solvents like DMSO.Consider a different route of administration that might have a better safety profile (e.g., subcutaneous instead of intraperitoneal). |
| Lack of efficacy in the animal model. | The dose is too low, poor bioavailability, or the compound is not reaching the target tissue. | Increase the dose of this compound in a stepwise manner, carefully monitoring for toxicity.Perform pharmacokinetic studies to determine the concentration of the compound in plasma and target tissues over time.Confirm target engagement by measuring the phosphorylation of downstream ROCK1 substrates in the target tissue.Consider a different route of administration that might improve bioavailability. |
| Inconsistent results between experiments. | Variability in formulation preparation, dosing technique, or animal handling. | Standardize the formulation preparation procedure.Ensure accurate and consistent dosing for all animals.Minimize stress to the animals, as this can affect physiological responses.Increase the number of animals per group to improve statistical power. |
Data Summary of Related ROCK Inhibitors
Note: The following data is for other ROCK inhibitors and should be used as a general reference for designing studies with this compound. Dosages are not directly transferable.
| Inhibitor | Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| Y-27632 | Mouse (Clear Cell Renal Cell Carcinoma) | Intraperitoneal (i.p.) | 10 mg/kg/day | Inhibition of tumor growth | |
| Y-27632 | Rabbit (Corneal Injury) | Topical (eye drops) | 10 mM | Accelerated corneal endothelial regeneration | [18] |
| GSK269962A | Mouse (Acute Myeloid Leukemia) | Oral (p.o.) | Not specified | Elimination of leukemia cells and prolonged survival | [19] |
| Fasudil | Rat (Pulmonary Fibrosis) | Not specified | Not specified | Attenuation of fibrosis | [20] |
| Ripasudil | Rabbit, Monkey (Glaucoma) | Topical (eye drops) | 0.4% solution | Reduction of intraocular pressure | [16] |
Experimental Protocols
General Protocol for In Vivo Administration of a ROCK Inhibitor (Example)
This is a generalized protocol and must be adapted for this compound based on its specific properties and the experimental model.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., 100% DMSO). Gentle warming or sonication may be required.
-
For a final vehicle composition of 10% DMSO, 40% PEG400, and 50% saline, slowly add the PEG400 to the DMSO solution while vortexing.
-
Finally, add the saline to the mixture and vortex until a clear solution is obtained.
-
Prepare the vehicle control solution using the same procedure without the inhibitor.
-
It is recommended to prepare fresh solutions for each day of dosing.
-
-
Animal Dosing:
-
Acclimatize animals to the experimental conditions before the start of the study.
-
Randomly assign animals to treatment and control groups.
-
Administer the dosing solution via the chosen route (e.g., oral gavage, intraperitoneal injection). Ensure the volume administered is appropriate for the animal's weight.
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Monitor animals daily for any signs of toxicity, including changes in weight, behavior, and overall health.
-
At the end of the study, collect tissues for efficacy and pharmacodynamic analysis.
-
Visualizations
Caption: Simplified ROCK1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for conducting an in vivo study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | ROCK1抑制剂 | MCE [medchemexpress.cn]
- 5. What are ROCK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Tissue-Specific Approaches Reveal Diverse Metabolic Functions of Rho-Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preclinical-to-clinical-utility-of-rock-inhibitors-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 14. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Application of Rho Kinase Inhibitors for the Treatment of Corneal Endothelial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize cytotoxicity of ROCK1-IN-1 in primary cells
Welcome to the technical support center for ROCK1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential cytotoxicity in primary cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide
Encountering issues with this compound in your primary cell experiments? This guide addresses common problems and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death at Expected Effective Concentration | Inhibitor concentration is too high for the specific primary cell type. Primary cells are often more sensitive than immortalized cell lines. | Perform a dose-response curve to determine the optimal concentration. Start with a lower concentration range (e.g., 10 nM - 1 µM) and identify the lowest concentration that provides the desired biological effect with minimal toxicity. |
| Solvent (e.g., DMSO) toxicity. High concentrations of solvents can be toxic to primary cells. | Ensure the final solvent concentration is consistent across all conditions and is at a level known to be non-toxic for your specific primary cells (typically ≤ 0.1%). | |
| Off-target effects. Small molecule inhibitors can have off-target activities that lead to cytotoxicity. | Use the lowest effective concentration. Include control experiments with structurally similar but inactive compounds, if available. Validate key findings with a secondary ROCK1 inhibitor with a different chemical scaffold. | |
| Loss of Inhibitor Effectiveness Over Time | Metabolism of the inhibitor by the cells. Primary cells may metabolize the compound, reducing its effective concentration. | Consider replacing the media with fresh inhibitor-containing media every 24-48 hours for long-term experiments. Perform a time-course experiment to determine the duration of effective inhibition. |
| Inhibitor degradation. this compound may be unstable under certain storage or experimental conditions. | Aliquot the inhibitor upon receipt and store as recommended by the manufacturer (-20°C for short-term, -80°C for long-term). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. | |
| Inconsistent Results Between Experiments | Variability in primary cell health and passage number. Primary cells can change their characteristics and sensitivity with time in culture. | Use primary cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before treatment. Standardize cell seeding density. |
| Unexpected Phenotypes or Contradictory Results | Complex role of ROCK1 in cellular processes. ROCK1 is involved in various cellular functions, including apoptosis, cell cycle progression, and cytoskeletal dynamics. Inhibition can have multifaceted effects. | Carefully review the literature for the known roles of ROCK1 in your specific cell type and pathway of interest. The effects of ROCK inhibition can be cell-context dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cells?
A1: A starting point for a dose-response experiment would be in the range of 100 nM to 1 µM. However, the optimal concentration is highly dependent on the primary cell type and the specific biological question. We strongly recommend performing a dose-response curve to determine the lowest effective concentration with minimal cytotoxicity for your specific experimental setup.
Q2: How can I confirm that the observed effects are due to on-target ROCK1 inhibition?
A2: To confirm on-target activity, you should assess the phosphorylation status of downstream targets of ROCK1, such as Myosin Light Chain 2 (MLC2). A potent and specific inhibitor should reduce p-MLC2 levels at concentrations that do not cause widespread cell death. Additionally, consider using a secondary, structurally different ROCK1 inhibitor to see if it recapitulates the phenotype.
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target effects for this compound are not extensively documented in publicly available literature, kinase inhibitors can have off-target activities on other kinases with similar ATP-binding pockets. It is crucial to use the lowest effective concentration and validate findings with alternative methods to minimize the risk of off-target effects.
Q4: How long should I incubate my primary cells with this compound?
A4: The optimal incubation time depends on the biological question. For signaling studies (e.g., checking phosphorylation levels of downstream targets), a short incubation of 1-4 hours is often sufficient. For functional assays (e.g., proliferation, migration), longer incubation times (24-72 hours or more) may be necessary. A time-course experiment is recommended to determine the optimal duration for your specific assay.
Q5: Is it necessary to use serum-free media when treating with this compound?
A5: The presence of serum can sometimes affect the potency of small molecule inhibitors due to protein binding. It is recommended to perform initial characterization in reduced-serum or serum-free conditions if your primary cells can tolerate it, and then validate under your standard culture conditions.
Quantitative Data Summary
The following table provides a hypothetical, yet representative, range of concentrations for a selective ROCK1 inhibitor based on typical values for this class of compounds. Users must determine the optimal concentrations for their specific primary cell type and experimental conditions.
| Parameter | Concentration Range | Notes |
| Ki (ROCK1 Kinase Assay) | ~540 nM[1] | Potency in a cell-free biochemical assay. |
| EC50 (Cellular p-MLC2 Inhibition) | 100 nM - 1 µM | Effective concentration to reduce downstream target phosphorylation by 50% in cells. This is a general estimate and needs to be determined empirically. |
| Optimal Working Concentration (Functional Assays) | 500 nM - 5 µM | This range typically produces a biological effect with minimal toxicity in many cell lines, but may need to be lower for sensitive primary cells. |
| Concentration Showing Significant Toxicity | > 10 µM | Concentrations at which significant off-target effects and cytotoxicity are more likely in primary cells. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
This protocol is designed to determine the cytotoxic concentration of this compound in a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Serial Dilutions: Prepare serial dilutions of this compound in complete culture medium. A suggested range is from 10 µM down to 10 nM. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to determine the concentration that causes 50% cell death (LC50).
Protocol 2: Western Blot for On-Target ROCK1 Inhibition
This protocol is to confirm that this compound is inhibiting its target in your primary cells by assessing the phosphorylation of a downstream effector, Myosin Light Chain 2 (MLC2).
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Stimulant to induce ROCK1 activity (if necessary, e.g., serum, LPA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MLC2, anti-total-MLC2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Then, starve the cells in serum-free medium for 6-12 hours if necessary to reduce basal ROCK1 activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a known activator of the Rho/ROCK pathway (e.g., 10% FBS or 10 µM LPA) for 15-30 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Perform SDS-PAGE, transfer to a membrane, and probe with the indicated primary and secondary antibodies.
-
Detection: Visualize the bands using a chemiluminescent detection system.
-
Analysis: Quantify the band intensities and calculate the ratio of phospho-MLC2 to total MLC2 to determine the extent of inhibition.
Visualizations
Caption: ROCK1 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Use in Primary Cells.
Caption: Troubleshooting Logic for High Cytotoxicity with this compound.
References
Technical Support Center: Interpreting Unexpected Results with ROCK1-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ROCK1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) with a Ki value of 540 nM.[1][2][3][4] It functions by competing with ATP to bind to the kinase domain of ROCK1, thereby preventing the phosphorylation of its downstream substrates.[5][6] The ROCK1 signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in various cellular processes such as cell adhesion, migration, proliferation, and apoptosis.[5][6]
Q2: What are the expected cellular effects of this compound treatment?
Based on the known functions of ROCK1, treatment with this compound is expected to lead to:
-
Decreased cell contractility and stress fiber formation: By inhibiting the phosphorylation of myosin light chain (MLC) and MLC phosphatase (MYPT1), this compound should reduce actomyosin contractility.
-
Altered cell morphology: Cells may exhibit a more elongated or stellate morphology due to changes in the actin cytoskeleton.
-
Inhibition of cell migration and invasion: In many cancer cell lines, inhibition of ROCK1 has been shown to decrease cell motility.[7]
-
Induction of apoptosis: In some cellular contexts, ROCK1 inhibition can promote apoptosis.[8]
Q3: What is the selectivity profile of this compound?
The publicly available information for this compound primarily focuses on its inhibitory activity against ROCK1 (Ki = 540 nM).[1][2][3][4] Data on its selectivity against ROCK2 and other kinases is limited. It is important to note that many small molecule kinase inhibitors can have off-target effects, especially at higher concentrations.[3][9] Researchers should consider the possibility of off-target effects when interpreting unexpected results. A related compound with a similar scaffold, 4-Phenyl-1H-pyrrolo[2,3-b]pyridine (TS-f22), was identified as a potent ROCK1 inhibitor with an IC50 of 480 nM.[10]
Q4: At what concentration should I use this compound?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental setup. A dose-response experiment is always recommended to determine the effective concentration for your system. Based on its Ki value of 540 nM, a starting concentration range of 0.5 µM to 10 µM is a reasonable starting point for cell-based assays.
Troubleshooting Guides
Unexpected Result 1: Increased Cell Migration or Adhesion
Observation: Instead of the expected decrease, you observe an increase in cell migration or adhesion after this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Cell-Type Specific Effects: In certain cell types, such as macrophages and neutrophils, ROCK1 has been shown to act as a suppressor of migration and adhesion. Inhibition of ROCK1 in these cells can lead to a paradoxical increase in motility. This is thought to be mediated by the regulation of PTEN stability.
-
Recommendation: Investigate the role of the PTEN/PI3K/FAK pathway in your cell type.[9] Western blotting for phosphorylated and total levels of PTEN, Akt, and FAK can provide insights.
-
-
ROCK2 Isoform Compensation: ROCK1 and ROCK2 can have distinct and sometimes opposing roles in regulating the cytoskeleton.[3][11] If this compound is highly selective for ROCK1, it's possible that ROCK2 activity is compensating or even promoting a different migratory phenotype.
-
Recommendation: Use a pan-ROCK inhibitor (e.g., Y-27632) as a comparator to see if a similar effect is observed. Consider using siRNA to specifically knock down ROCK1 and ROCK2 to dissect their individual roles.
-
-
Off-Target Effects: At higher concentrations, this compound may be inhibiting other kinases that positively regulate migration or adhesion.
-
Recommendation: Perform a dose-response experiment to ensure you are using the lowest effective concentration. If possible, test the effect of this compound on a panel of related kinases.
-
Unexpected Result 2: No Effect on Apoptosis or a Decrease in Apoptosis
Observation: You do not observe the expected induction of apoptosis, or you see a decrease in apoptosis after treatment with this compound.
Possible Causes and Troubleshooting Steps:
-
Cell Context Dependency: The role of ROCK1 in apoptosis is highly context-dependent. In some cell types, ROCK1 inhibition can be pro-survival. For instance, ROCK inhibitors have been shown to protect against certain apoptotic stimuli.[12][13][14]
-
Recommendation: Review the literature for the role of ROCK signaling in apoptosis in your specific cell model.
-
-
Timing of the Assay: Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than you are assaying.
-
Recommendation: Perform a time-course experiment to identify the optimal window for detecting apoptosis.
-
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect subtle changes.
-
Recommendation: Use multiple, complementary apoptosis assays, such as Annexin V/PI staining, caspase activity assays, and Western blotting for cleaved PARP and caspases.
-
-
Inhibitor Concentration: The concentration of this compound may be suboptimal for inducing apoptosis in your cell line.
-
Recommendation: Perform a dose-response experiment.
-
Unexpected Result 3: Contradictory Results Between Different Assays
Observation: You observe conflicting results between different experimental readouts. For example, a wound-healing assay shows decreased migration, but a transwell assay shows increased invasion.
Possible Causes and Troubleshooting Steps:
-
Different Aspects of Cell Motility: Wound-healing assays primarily measure collective cell migration in a 2D environment, while transwell invasion assays measure the ability of individual cells to move through an extracellular matrix in a 3D context. ROCK1 inhibition can differentially affect these processes.
-
Recommendation: Carefully consider the principles of each assay and how ROCK1 signaling might influence them differently. For example, changes in cell-cell adhesion versus cell-matrix adhesion can lead to divergent outcomes.
-
-
Experimental Artifacts: Ensure that the observed effects are not due to artifacts of the assay system. For instance, changes in cell proliferation can confound the interpretation of wound-healing assays.
-
Recommendation: Always include appropriate controls, such as proliferation assays, to rule out confounding factors.
-
Data Presentation
Table 1: Selectivity Profile of Common ROCK Inhibitors
| Inhibitor | Target(s) | IC50 / Ki (ROCK1) | IC50 / Ki (ROCK2) | Notes |
| This compound | ROCK1 | Ki: 540 nM[1][2][3][4] | Not Reported | Limited selectivity data available. |
| Y-27632 | ROCK1/ROCK2 | Ki: 140-220 nM | Ki: 300 nM[15] | Widely used pan-ROCK inhibitor. Can inhibit other kinases at higher concentrations.[9] |
| Fasudil | ROCK1/ROCK2 | Ki: 0.40 µM | Not Reported | Clinically approved in some countries. Less potent than other inhibitors.[9] |
| GSK269962A | ROCK1/ROCK2 | IC50: 1.6 nM[8][16] | IC50: 4 nM[8][16] | Potent and selective ROCK inhibitor.[16] |
| GSK429286A | ROCK1/ROCK2 | IC50: 14 nM | IC50: 63 nM | Selective ROCK inhibitor. |
| Chroman 1 | ROCK2 > ROCK1 | IC50: 52 pM | IC50: 1 pM | Highly potent and selective for ROCK2. |
Experimental Protocols
Western Blot Analysis of ROCK1 Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation of downstream targets of ROCK1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Myosin Light Chain 2 (Thr18/Ser19)
-
Total Myosin Light Chain 2
-
Phospho-MYPT1 (Thr696)
-
Total MYPT1
-
ROCK1
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Migration (Wound-Healing) Assay
Objective: To assess the effect of this compound on collective cell migration.
Materials:
-
96-well plate or other suitable culture dish
-
Pipette tip or specialized wound-making tool
-
Cell culture medium with and without this compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Acquire images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure.
Mandatory Visualization
Caption: Canonical ROCK1 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are ROCK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ROCK Inhibitor Y-27632 dihydrochloride | Rho-Kinase Inhibitor | Tocris | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
ROCK1-IN-1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of ROCK1-IN-1, a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the solid compound should be stored at 4°C, sealed, and protected from moisture. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1] Gentle warming and sonication can aid in complete dissolution.
Q3: What is the known stability of this compound in solution?
A3: In-solvent stability of this compound is dependent on the storage temperature. Stock solutions are stable for 6 months at -80°C and for 1 month at -20°C.[1] For use in cell culture, it is recommended to dilute the stock solution into the culture medium immediately before use to minimize potential degradation in aqueous solutions.
Data Presentation: Stability and Storage Conditions
| Form | Storage Temperature | Duration of Stability | Special Instructions |
| Solid | 4°C | See manufacturer's expiry | Sealed, away from moisture. |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1] | Aliquot to avoid freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | 1 month[1] | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the issue?
A1: Several factors could contribute to a lack of effect. First, verify the final concentration of this compound in your assay. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Second, ensure the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles. Improper storage can lead to degradation of the inhibitor. Finally, consider the possibility of off-target effects or that the specific cellular process you are studying is not solely dependent on ROCK1 activity.
Q2: I am having trouble dissolving this compound, even in DMSO. What can I do?
A2: Solubility issues can sometimes arise. Ensure you are using high-quality, anhydrous DMSO, as the presence of water can reduce solubility.[1] Gentle warming of the solution (e.g., to 37°C) and brief sonication can facilitate dissolution. If solubility problems persist, you may need to prepare a fresh stock solution from the solid compound.
Q3: I am observing unexpected or off-target effects in my experiment. How can I confirm the specificity of this compound?
A3: While this compound is a selective inhibitor, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations. To confirm that the observed phenotype is due to ROCK1 inhibition, consider the following controls:
-
Use a structurally different ROCK inhibitor: Comparing the effects of this compound with another ROCK inhibitor can help determine if the observed effects are specific to ROCK inhibition.
-
Perform a rescue experiment: If possible, overexpressing a constitutively active form of ROCK1 might rescue the phenotype induced by the inhibitor.
-
Use siRNA or shRNA to knockdown ROCK1: This genetic approach can be used to validate the pharmacological findings. A similar phenotype upon ROCK1 knockdown would support the on-target activity of this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of Downstream ROCK1 Target Phosphorylation
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of a known downstream target, such as Myosin Light Chain 2 (MLC2).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MLC2, anti-total-MLC2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MLC2 and total MLC2 (and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-MLC2 signal to the total MLC2 signal to determine the effect of this compound on target phosphorylation.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol outlines a method to assess the effect of this compound on cell migration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
24-well tissue culture plates
-
p200 pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the "Wound": Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control (DMSO) to the wells.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at time 0. Place the plate in an incubator and acquire images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the area of the wound at each time point for each treatment condition. The rate of wound closure can be calculated and compared between the different treatment groups to determine the effect of this compound on cell migration.
Mandatory Visualizations
Caption: ROCK1 Signaling Pathway.
References
Overcoming resistance to ROCK1 inhibition in cancer cells
Welcome to the Technical Support Center for ROCK1 Inhibition in Cancer Research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome challenges related to resistance to ROCK1 inhibition in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My ROCK1 inhibitor shows little to no effect on cancer cell proliferation or viability. What are the possible reasons?
A1: Several factors could contribute to a lack of response:
-
Intrinsic Cell Line Resistance: Not all cancer cell lines are sensitive to ROCK1 inhibition. For example, a study on Acute Myeloid Leukemia (AML) showed that while some AML cell lines were highly sensitive to the ROCK1 inhibitor GSK269962A, non-AML cell lines were resistant.[1] Sensitivity can be correlated with the basal expression levels of ROCK1 protein.[1]
-
Compensatory Signaling: Cancer cells can develop resistance by compensating for the loss of ROCK1 activity. This can occur through the upregulation of the ROCK2 isoform, which shares significant similarity in its kinase domain with ROCK1, or through increased signaling by downstream kinases like LIM kinases.[2][3]
-
Activation of Bypass Pathways: Resistance can be mediated by the activation of parallel signaling pathways that promote survival and proliferation, such as the PI3K/AKT or MEK/ERK pathways.[4]
-
Incorrect Inhibitor Concentration: The inhibitor concentration may be too low to be effective. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. For instance, the IC50 of GSK269962A in sensitive AML cells ranged from 0.61 to 1,337 nM.[1]
-
Context-Dependent Effects: The role of ROCK signaling can be context-dependent. In some cases, ROCK inhibition can paradoxically promote resistance to other chemotherapies. For example, in neuroblastoma cells, the ROCK inhibitor Y-27632 was found to increase resistance to cisplatin.[5]
Q2: How can I experimentally confirm that my ROCK1 inhibitor is engaging its target?
A2: The most direct way is to measure the phosphorylation of known ROCK1 downstream substrates via Western blot. A significant reduction in the phosphorylation of these targets after inhibitor treatment indicates successful target engagement.
-
Myosin Phosphatase Target Subunit 1 (MYPT1): Check for decreased phosphorylation at Threonine 696 (p-MYPT1 Thr696).[6]
-
Myosin Light Chain 2 (MLC2): Look for a reduction in phosphorylated MLC2 (p-MLC2).[1][2][7]
Q3: What are the primary molecular mechanisms of acquired resistance to ROCK1 inhibitors?
A3: Resistance mechanisms often involve the cell rewiring its signaling networks to bypass the inhibition.
-
Isoform Compensation: Upregulation or increased activity of ROCK2 can compensate for ROCK1 inhibition.[2]
-
Activation of Parallel Pathways: Cancer cells can activate alternative pro-survival and pro-migration pathways, such as the PTEN/PI3K/FAK pathway. In non-small-cell lung cancer (NSCLC), ROCK1 was shown to inhibit the PTEN/PI3K/FAK pathway; thus, resistance could arise from mutations or changes that constitutively activate this parallel pathway.[8]
-
Alternative Splicing: Changes in pre-mRNA splicing can produce protein isoforms that are insensitive to the inhibitor or that activate downstream signaling independently of ROCK1.[9][10][11] While not yet specifically documented for ROCK1 inhibitors, it is a known mechanism of resistance for other targeted therapies.[11]
-
Upregulation of Upstream Activators: Increased expression or activity of Rho GTPases (like RhoA and RhoC) can lead to hyperactivation of the ROCK pathway, potentially requiring higher inhibitor concentrations to achieve a therapeutic effect.[12]
Q4: What combination therapies are effective in overcoming resistance to ROCK1 inhibition?
A4: Combining ROCK1 inhibitors with agents that target compensatory or parallel pathways is a promising strategy.
-
MEK Inhibitors: In NRAS mutant melanoma, adding ROCK inhibitors has been suggested as a strategy to overcome resistance to MEK inhibitors.[13]
-
Proteasome Inhibitors (e.g., Bortezomib): In K-Ras-driven lung cancers, combining ROCK inhibitors with proteasome inhibitors was effective in killing cells, whereas the ROCK inhibitor alone was not.[2][14]
-
Polo-like Kinase 1 (PLK1) Inhibitors: A synergistic therapeutic effect was observed with the co-treatment of PLK1 and ROCK inhibitors in KRAS-mutant cancers.[13]
-
Tyrosine Kinase Inhibitors (TKIs) (e.g., Imatinib): In chronic myeloid leukemia (CML), ROCK inhibitors synergized with imatinib to kill CML stem cells, suggesting a strategy to overcome TKI resistance.[2][14]
-
Chemotherapy (e.g., Gemcitabine): In pancreatic cancer, the ROCK inhibitor Fasudil, when combined with gemcitabine, decreased collagen deposition in the tumor microenvironment, thereby enhancing the anti-tumor efficacy of the chemotherapy.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in cell migration/invasion assays. | 1. Cell density is too high/low.2. Inhibitor is unstable in media over the assay duration.3. Inconsistent Matrigel coating for invasion assays. | 1. Optimize cell seeding density.2. Replenish media with fresh inhibitor every 24 hours.3. Ensure a uniform and consistent Matrigel layer. Perform a quality control check on a subset of inserts. |
| High off-target effects observed. | 1. Inhibitor concentration is too high.2. The inhibitor has a poor selectivity profile. | 1. Use the lowest effective concentration determined from your IC50 curve.2. Use a more selective inhibitor (e.g., Y-27632 has >200-fold selectivity for ROCK over other kinases like PKC, MLCK).[15] Consider using siRNA/shRNA against ROCK1 as an orthogonal method to validate the phenotype. |
| Difficulty replicating in vivo efficacy from in vitro data. | 1. Poor pharmacokinetic properties of the inhibitor.2. The tumor microenvironment (TME) confers resistance. | 1. Select an inhibitor with good in vivo stability and bioavailability (e.g., Fasudil is approved for clinical use in humans).[16] 2. Co-culture cancer cells with stromal cells (e.g., cancer-associated fibroblasts) to model TME interactions in vitro. Test combination therapies that target the TME, such as combining ROCK inhibitors with chemotherapy to disrupt the extracellular matrix.[13] |
| Cells treated with ROCK inhibitor and cisplatin show increased survival. | The pro-apoptotic function of ROCK signaling is being inhibited. | In certain cancers like neuroblastoma, ROCK signaling can be pro-apoptotic.[5] Be aware that inhibiting ROCK may antagonize the effects of certain DNA-damaging agents. Consider alternative combination strategies for these specific cancer types. |
Data Summary Tables
Table 1: Inhibitory Activity of ROCK Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | IC50 Value | Reference |
| GSK269962A | Acute Myeloid Leukemia | MV4-11 | 0.61 nM | [1] |
| OCI-AML3 | 1.05 nM | [1] | ||
| MOLM-13 | 1.62 nM | [1] | ||
| THP-1 | 1337 nM | [1] | ||
| Y-27632 | General (Kinase Assay) | N/A | ~140 nM (ROCK1) | [15] |
| RKI-18 | General (Kinase Assay) | N/A | 397 nM (ROCK1) | [12] |
| 349 nM (ROCK2) | [12] | |||
| RKI-11 (Inactive analog) | General (Kinase Assay) | N/A | 38 µM (ROCK1) | [12] |
| 45 µM (ROCK2) | [12] |
Table 2: Summary of Combination Therapies to Overcome Resistance
| Combination | Cancer Model | Observed Synergistic Effect | Reference |
| ROCKi + PLK1i | KRAS-mutant cancers | Upregulation of p21, G2/M cell cycle arrest, and apoptosis. | [13] |
| ROCKi + Proteasome Inhibitor | K-Ras-induced lung cancer | Effective cell killing. | [2][14] |
| ROCKi + Imatinib (TKI) | Chronic Myeloid Leukemia (CML) | Enhanced killing of CD34-positive CML stem cells. | [2][14] |
| Fasudil + Gemcitabine | Pancreatic Ductal Adenocarcinoma (PDAC) | Decreased collagen deposition, enhanced anti-tumor efficacy. | [13] |
Key Experimental Protocols
Protocol 1: Western Blot for ROCK Activity (p-MYPT1)
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with the ROCK1 inhibitor at various concentrations for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-MYPT1 (Thr696), total MYPT1, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities. A decrease in the p-MYPT1/total MYPT1 ratio indicates ROCK inhibition.
Protocol 2: Transwell Migration Assay
-
Cell Preparation: Starve cancer cells in serum-free media for 12-24 hours.
-
Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free media containing the ROCK1 inhibitor or vehicle control. Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for migration to occur (e.g., 12-48 hours, depending on the cell line).
-
Fixation and Staining: Carefully remove the non-migrated cells from the top surface of the insert with a cotton swab. Fix the migrated cells on the bottom surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells from several random fields under a microscope. Elute the crystal violet stain (e.g., with 10% acetic acid) and measure the absorbance, or count the number of migrated cells per field to quantify migration.
Visualizations
Signaling Pathways and Resistance Mechanisms
References
- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. Up-regulation of the PI3K/AKT and RHO/RAC/PAK signalling pathways in CHK1 inhibitor resistant Eµ-Myc lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of Rho-kinase (ROCK) signaling enhances cisplatin resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-Associated Kinase 1 (ROCK1) inhibition is Synthetically Lethal with Von Hippel Lindau (VHL) Deficiency in Clear Cell Renal Cell Carcinoma (CC-RCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROCK1 promotes migration and invasion of non-small-cell lung cancer cells through the PTEN/PI3K/FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. The role of alternative splicing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. a-msh-amide.com [a-msh-amide.com]
- 16. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating ROCK1-IN-1 Specificity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the specificity of the Rho-associated coiled-coil containing protein kinase 1 (ROCK1) inhibitor, ROCK1-IN-1, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of ROCK1, a serine/threonine kinase.[1] By blocking this site, it prevents the phosphorylation of downstream substrates, thereby inhibiting the ROCK1 signaling pathway.[1] This pathway is a crucial regulator of the actin cytoskeleton and is involved in cellular functions like contraction, motility, and proliferation.[1][2]
Q2: Why is it critical to validate the specificity of this compound in my cell line?
A2: Validating the specificity of any kinase inhibitor is crucial to ensure that the observed phenotypic effects are a direct result of targeting ROCK1 and not due to off-target effects.[3] Kinases share structural similarities in their ATP-binding pockets, which can lead to inhibitors binding to unintended targets.[3] Cell line-specific expression levels and pathway activation can also influence inhibitor efficacy and specificity.[4]
Q3: What are the initial steps to confirm this compound activity in my cells?
A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. This can be done by assessing the phosphorylation of a direct ROCK1 substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), via Western blot.[5][6]
Troubleshooting Guide
Problem 1: I am not observing a decrease in the phosphorylation of ROCK1 downstream targets after treating with this compound.
-
Possible Cause 1: Inhibitor Concentration is Suboptimal.
-
Possible Cause 2: Insufficient Treatment Time.
-
Solution: Conduct a time-course experiment to identify the optimal duration of inhibitor treatment. The inhibitor needs sufficient time to enter the cells and engage with its target.[7]
-
-
Possible Cause 3: Poor Compound Solubility or Stability.
-
Possible Cause 4: Technical Issues with Western Blotting.
Problem 2: I am observing unexpected or inconsistent phenotypic changes in my cells.
-
Possible Cause 1: Off-Target Effects of this compound.
-
Possible Cause 2: Cell Line-Specific Signaling.
-
Solution: The ROCK1 signaling pathway can have different roles and downstream effectors in various cell types. Confirm that the pathway is active and that your chosen phenotypic readout is relevant to ROCK1 signaling in your cell line.[12]
-
Data Presentation: Kinase Inhibitor Selectivity Profile
To illustrate how to present quantitative data on inhibitor specificity, the following table summarizes the IC50 values for a well-characterized ROCK inhibitor, GSK269962A, against a panel of kinases. A similar table should be generated for this compound.
| Kinase | IC50 (nM) |
| ROCK1 | 1.6 |
| ROCK2 | 4 |
| Akt1 | >10,000 |
| PKA | >10,000 |
| p70S6K | >10,000 |
| Data for GSK269962A, a representative ROCK inhibitor.[13] |
Experimental Protocols
Western Blot for Phosphorylated MYPT1 (p-MYPT1)
This protocol assesses the direct inhibition of ROCK1 in a cellular context by measuring the phosphorylation of its substrate, MYPT1, at Threonine 696.[6]
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in SDS-PAGE sample buffer. Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]
-
Analysis: Quantify the band intensities and normalize the p-MYPT1 signal to the total MYPT1 signal to determine the extent of inhibition.
In Vitro ROCK1 Kinase Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified ROCK1.[15][16]
-
Reaction Setup: In a 96-well plate, add the following components in kinase assay buffer:
-
Purified active ROCK1 enzyme.
-
A specific ROCK1 substrate (e.g., a recombinant peptide).
-
Varying concentrations of this compound or vehicle control.
-
-
Initiate Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ROCK1 to ensure accurate IC50 determination.[12]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.[15]
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This can be done using a luminescence-based assay kit (e.g., ADP-Glo™).[3][16]
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[17]
Whole-Proteome Quantitative Mass Spectrometry
This unbiased approach identifies the direct and off-target binding partners of this compound within the entire proteome of the cell line.[10][18]
-
Probe Synthesis: Synthesize a version of this compound that is tagged with an affinity handle (e.g., biotin) to allow for pull-down experiments.
-
Cell Lysate Preparation: Prepare cell lysates from your cell line of interest.
-
Affinity Purification: Incubate the lysates with the tagged this compound probe immobilized on beads (e.g., streptavidin-agarose). Include a competition control where the lysate is co-incubated with an excess of the untagged, free this compound.
-
Protein Digestion and Mass Spectrometry: Elute the bound proteins, digest them into peptides (e.g., with trypsin), and analyze the peptides by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Identify and quantify the proteins that were specifically pulled down by the tagged inhibitor and competed off by the free inhibitor. This provides a comprehensive profile of the inhibitor's binding partners.[11]
Visualizations
Caption: Simplified ROCK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound activity via Western blot.
Caption: Workflow for quantitative proteomic analysis of this compound off-targets.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. QUANTITATIVE PROTEOMIC APPROACHES TO STUDY DRUG MECHANISM OF ACTION [air.unimi.it]
- 6. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. promega.com [promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Controlling for ROCK1-Independent Effects of Compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing experiments to control for ROCK1-independent effects of investigational compounds. The following information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My compound, a putative ROCK1 inhibitor, shows a desired cellular phenotype. How can I be sure this is a ROCK1-mediated effect?
A1: It is crucial to validate that the observed phenotype is a direct result of ROCK1 inhibition and not due to off-target effects. A multi-pronged approach is recommended, combining genetic, biochemical, and pharmacological methods. Key strategies include:
-
Genetic Validation: Utilize ROCK1 knockout (KO) or knockdown (e.g., siRNA, shRNA) cellular models. If your compound's effect is truly ROCK1-dependent, it should be significantly diminished or absent in cells lacking ROCK1.[1][2][3][4]
-
Biochemical Assays: Directly measure the enzymatic activity of ROCK1 in the presence of your compound. Commercial kinase assay kits are available for this purpose.[5][6][7][8]
-
Control Compounds: Use a structurally similar but biologically inactive analog of your compound as a negative control.[9][10] This helps to rule out effects caused by the chemical scaffold itself.
-
Kinome Profiling: Assess the selectivity of your compound by screening it against a broad panel of kinases.[11][12][13] This will identify other potential kinase targets.
Q2: What are some known off-target effects of common ROCK inhibitors like Y-27632 and Fasudil?
A2: While widely used, Y-27632 and Fasudil are not entirely specific for ROCK kinases, especially at higher concentrations.[14][15] They have been shown to inhibit other kinases, which could lead to confounding results.[15] For instance, Fasudil and its active metabolite, hydroxyfasudil, can exhibit non-specific targeting of other serine/threonine kinases like protein kinase A (PKA) and PKC.[4] Some studies suggest Y-27632's effects may not be solely dependent on ROCK inhibition.[16]
Q3: Are there more selective ROCK inhibitors available?
A3: Yes, the field is continuously developing more selective ROCK inhibitors. For example, some research points to GSK429286 as having high selectivity for ROCK1 and ROCK2 isoforms.[4] Additionally, isoform-specific inhibitors, such as the ROCK2-selective inhibitor KD025, are being investigated.[12][17] However, even with more selective compounds, it is still essential to perform validation experiments to confirm on-target activity.
Q4: How can I differentiate between ROCK1 and ROCK2-mediated effects?
A4: Differentiating between the functions of the highly homologous ROCK1 and ROCK2 isoforms can be challenging.[15] Several approaches can be employed:
-
Isoform-Specific Knockout/Knockdown: The most direct method is to use cell lines or animal models with specific genetic deletion or silencing of either ROCK1 or ROCK2.[1][3][17][18]
-
Isoform-Selective Inhibitors: While still an area of active research, the use of inhibitors with demonstrated selectivity for one isoform over the other can provide valuable insights.[12][17]
-
Phenotypic Comparison: Some studies suggest distinct roles for ROCK1 and ROCK2 in certain cellular processes. For example, in some fibroblasts, knockdown of ROCK1, but not ROCK2, leads to the disassembly of stress fibers.[15]
Troubleshooting Guides
Issue 1: My compound inhibits ROCK1 in a biochemical assay, but the cellular phenotype does not match ROCK1 knockdown.
-
Possible Cause 1: Off-target effects. Your compound may be hitting other targets in the cell that produce a conflicting or dominant phenotype.
-
Possible Cause 2: Compound bioavailability or metabolism. The compound may not be reaching ROCK1 within the cell at a sufficient concentration, or it may be metabolized into an inactive form.
-
Troubleshooting Step: Perform cellular thermal shift assays (CETSA) or use antibody-based methods to confirm target engagement in intact cells. Analyze compound stability and metabolism in your cell culture medium.
-
-
Possible Cause 3: Redundancy with ROCK2. ROCK2 may be compensating for the inhibition of ROCK1 in the cellular context.
-
Troubleshooting Step: Test your compound in a ROCK2 knockdown or knockout background to see if the expected phenotype is restored.
-
Issue 2: The inactive analog of my compound shows some cellular activity.
-
Possible Cause 1: The "inactive" analog is not truly inert. It may have some residual activity or interact with other cellular components.
-
Troubleshooting Step: Characterize the inactive analog as thoroughly as the active compound, including in vitro kinase assays and kinome profiling, to understand its activity profile.
-
-
Possible Cause 2: Non-specific chemical effects. The chemical scaffold of both the active and inactive compounds may be causing cellular stress or other non-specific effects.
-
Troubleshooting Step: Use an unrelated ROCK inhibitor with a different chemical structure to see if it phenocopies the effects of your compound. This helps to confirm that the observed phenotype is due to ROCK inhibition rather than a specific chemotype.
-
Experimental Protocols
Protocol 1: Validating On-Target Activity using ROCK1 Knockdown
Objective: To determine if the cellular effect of a compound is dependent on the presence of ROCK1.
Methodology:
-
Cell Culture: Culture both wild-type and ROCK1-knockdown (e.g., stable shRNA) cells in appropriate media.
-
Compound Treatment: Treat both cell lines with a dose-response of the test compound and a vehicle control.
-
Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., cell migration, morphology, or a specific signaling event) at a predetermined time point.
-
Data Analysis: Compare the dose-response curves between the wild-type and ROCK1-knockdown cells. A significant rightward shift or complete loss of activity in the knockdown cells indicates a ROCK1-dependent effect.
Protocol 2: In Vitro Kinase Assay for ROCK1 Inhibition
Objective: To directly measure the inhibitory activity of a compound against purified ROCK1 enzyme.
Methodology:
-
Assay Components: Utilize a commercially available ROCK1 kinase assay kit, which typically includes purified ROCK1 enzyme, a substrate (e.g., MYPT1), and ATP.[5][6][7][8]
-
Compound Preparation: Prepare a serial dilution of the test compound.
-
Kinase Reaction: In a microplate, combine the ROCK1 enzyme, substrate, and your compound at various concentrations. Initiate the reaction by adding ATP.
-
Detection: After a set incubation period, stop the reaction and measure the amount of phosphorylated substrate using the detection method specified by the kit (e.g., luminescence or fluorescence).
-
Data Analysis: Plot the percentage of ROCK1 inhibition against the compound concentration to determine the IC50 value.
Protocol 3: Kinome Selectivity Profiling
Objective: To assess the specificity of a compound by testing its activity against a large panel of kinases.
Methodology:
-
Service Providers: Engage a contract research organization (CRO) that offers kinome profiling services. These services typically screen your compound against hundreds of purified kinases.[11]
-
Compound Submission: Provide the CRO with your compound at a specified concentration (often a single high concentration for initial screening, followed by dose-response for hits).
-
Data Interpretation: The results will be provided as the percent inhibition for each kinase at the tested concentration or as IC50/Kd values. Analyze the data to identify any kinases that are inhibited with similar or greater potency than ROCK1.
-
Follow-up: For significant off-target hits, perform secondary validation experiments (e.g., cellular assays) to determine the functional consequence of their inhibition.
Data Presentation
Table 1: Example Data from a Kinome Selectivity Screen
| Kinase Target | Percent Inhibition at 1 µM Compound X | IC50 (nM) |
| ROCK1 | 95% | 50 |
| ROCK2 | 85% | 150 |
| PKA | 15% | >10,000 |
| PKCα | 10% | >10,000 |
| MAPK1 | 5% | >10,000 |
| ... | ... | ... |
Table 2: Cellular Phenotype in Wild-Type vs. ROCK1 Knockdown Cells
| Cell Line | Treatment | Migration (arbitrary units) |
| Wild-Type | Vehicle | 100 ± 5 |
| Wild-Type | 1 µM Compound X | 25 ± 3 |
| ROCK1 KD | Vehicle | 60 ± 4 |
| ROCK1 KD | 1 µM Compound X | 55 ± 5 |
Visualizations
Caption: ROCK1 signaling and potential compound off-target effects.
Caption: Workflow for validating ROCK1 inhibitor specificity.
Caption: Decision tree for assessing on-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of both ROCK1 and ROCK2 genes in cardiomyocytes promotes autophagy and reduces cardiac fibrosis during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 9. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities | Semantic Scholar [semanticscholar.org]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROCK2-Specific Inhibitor KD025 Suppresses Adipocyte Differentiation by Inhibiting Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic profiling of the glioma kinome – C. Ryan Miller Lab [sites.uab.edu]
- 14. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isoform-specific targeting of ROCK proteins in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating Experimental Variability with ROCK1-IN-1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for users of ROCK1-IN-1, a potent inhibitor of Rho-associated coiled-coil containing protein kinase 1. Given the potential for variability in experimental outcomes, this guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage procedure for this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 125 mg/mL with the aid of ultrasonication and warming to 60°C.[1] For long-term storage, the solid compound should be stored at 4°C, sealed, and protected from moisture.[1] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for up to one month.[1][2]
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock in aqueous media. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue with hydrophobic compounds. To mitigate this, it is recommended to perform serial dilutions in DMSO first before the final dilution into your aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation persists, consider using a co-solvent system for in vivo experiments, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Q3: My IC50 value for this compound is inconsistent across experiments. What are the potential causes?
A3: Variability in IC50 values for ATP-competitive inhibitors like this compound can arise from several factors:
-
ATP Concentration: The concentration of ATP in your kinase assay will directly compete with the inhibitor, affecting the apparent IC50. It is crucial to use a consistent and reported ATP concentration, ideally at or near the Km value for the kinase.
-
Enzyme Concentration: The concentration of the ROCK1 enzyme can influence the IC50 value. Use a consistent amount of enzyme in the linear range of the assay.
-
Substrate Concentration: While less direct than ATP, substrate concentration can also play a role.
-
Incubation Time: Ensure that the kinase reaction is stopped within the linear phase.
-
Inhibitor Stability: Ensure your this compound stock solution has been stored correctly and has not undergone degradation.
Q4: How can I be sure that the observed effects in my cellular assays are due to ROCK1 inhibition and not off-target effects?
A4: While specific kinase selectivity profiling data for this compound is not widely available, several steps can be taken to increase confidence in on-target activity:
-
Use a Second, Structurally Different ROCK Inhibitor: Confirm that a different ROCK inhibitor phenocopies the results obtained with this compound.
-
Rescue Experiments: If possible, overexpressing a ROCK1 mutant that is resistant to this compound but retains kinase activity should rescue the observed phenotype.
-
Knockdown/Knockout Controls: Use siRNA, shRNA, or CRISPR/Cas9 to reduce ROCK1 expression and determine if this mimics the effect of this compound.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the potential for off-target effects.
-
Monitor Downstream Signaling: Assess the phosphorylation status of known ROCK1 substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1), to confirm target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no inhibition in biochemical assays | 1. Degraded inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect assay conditions: ATP concentration too high, or enzyme/substrate concentrations outside the linear range. 3. Precipitation of inhibitor: Inhibitor coming out of solution at the final assay concentration. | 1. Prepare a fresh stock solution of this compound from powder. Aliquot and store appropriately. 2. Standardize ATP concentration (e.g., at the Km for ROCK1). Perform enzyme and substrate titrations to determine optimal concentrations. 3. Visually inspect for precipitation. If observed, consider pre-diluting the inhibitor in assay buffer before adding to the reaction. |
| Variability in cellular assay results | 1. Cell density and confluency: Signaling pathways can be sensitive to cell density. 2. Inhibitor stability in media: The inhibitor may not be stable over long incubation periods. 3. Cell line-specific differences: Different cell lines may have varying levels of ROCK1 expression and pathway activation. | 1. Maintain consistent cell seeding densities and treat cells at a similar confluency across experiments. 2. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. 3. Characterize the basal levels of ROCK1 expression and downstream signaling in your cell line. |
| Unexpected or off-target effects observed | 1. High inhibitor concentration: Using a concentration of this compound that is significantly above its Ki may lead to inhibition of other kinases. 2. Non-specific binding: The inhibitor may be interacting with other proteins in the cell. | 1. Perform a dose-response curve to identify the minimal effective concentration. 2. Use appropriate negative controls, including a vehicle-only control (e.g., DMSO). Compare results with a structurally unrelated ROCK inhibitor. |
Quantitative Data
Table 1: Inhibitory Activity of this compound and Other ROCK Inhibitors
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Reference |
| This compound | ROCK1 | 540 | - | [1] |
| ROCK-IN-1 | ROCK2 | - | 1.2 | [2] |
| Rho-Kinase-IN-1 | ROCK1, ROCK2 | 30.5, 3.9 | - | [3] |
| GSK429286A | ROCK1 | - | 14 | [4] |
| Fasudil | ROCK1, ROCK2 | 330 | 158 (ROCK1) | MedChemExpress |
| Y-27632 | ROCK1, ROCK2 | - | 140-220 | STEMCELL Technologies |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 325.38 g/mol ), add 307.3 µL of DMSO.
-
To aid dissolution, gently warm the solution to 60°C and sonicate until the powder is completely dissolved.[1]
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Protocol 2: Western Blotting for Phospho-MYPT1 (Thr696)
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.
-
If applicable, stimulate the ROCK pathway with an appropriate agonist (e.g., lysophosphatidic acid - LPA).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MYPT1 (Thr696) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
Caption: The ROCK1 signaling pathway leading to cytoskeletal rearrangement.
Caption: A logical workflow for troubleshooting experimental variability.
References
Validation & Comparative
A Comparative Analysis of GSK269962A and Other ROCK Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a potent and selective ROCK inhibitor is critical for investigating the therapeutic potential of targeting the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. This guide provides an objective comparison of the efficacy of GSK269962A, a highly potent ROCK1 inhibitor, with other commonly used ROCK inhibitors, supported by experimental data and detailed protocols.
The ROCK signaling cascade is a pivotal regulator of cellular processes such as adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders. Consequently, the development of specific ROCK inhibitors is an area of intense research. This guide focuses on GSK269962A as a representative selective ROCK1 inhibitor and compares its performance against other well-characterized ROCK inhibitors.
In Vitro Efficacy: A Head-to-Head Comparison
The potency of ROCK inhibitors is typically determined through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of ROCK1 and ROCK2 by 50% (IC50). Lower IC50 values indicate greater potency.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK2/ROCK1) | Reference(s) |
| GSK269962A | 1.6 | 4 | 2.5 | [1][2][3][4][5] |
| RKI-1447 | 14.5 | 6.2 | 0.43 | [1][6] |
| Y-27632 | 140 (Ki) | 300 (Ki) | 2.14 | [1] |
| Fasudil (HA-1077) | ~300 | Not specified | Not specified | |
| Hydroxyfasudil (HA-1100) | 730 | 720 | ~1 | [1] |
| Ripasudil | 51 | 19 | 0.37 | [1] |
As the data indicates, GSK269962A demonstrates high potency against ROCK1, with an IC50 value of 1.6 nM.[1][2][3][4][5] It also exhibits a degree of selectivity for ROCK1 over ROCK2. RKI-1447 is another potent inhibitor, showing a slight preference for ROCK2.[1][6] In contrast, Y-27632 and Fasudil are significantly less potent, with IC50 values in the nanomolar to micromolar range.[1]
Cellular Activity: Impact on Cancer Cell Proliferation and Migration
The efficacy of ROCK inhibitors in a cellular context is often evaluated by their ability to inhibit cancer cell proliferation and migration, key processes in tumor progression and metastasis.
Anti-Proliferative Effects in Acute Myeloid Leukemia (AML) Cells
GSK269962A has been shown to selectively inhibit the growth of various AML cell lines.[3]
| Cell Line | GSK269962A IC50 (nM) |
| MV4-11 | ~20 |
| OCI-AML3 | ~40 |
| KG-1 | >1000 |
| THP-1 | >1000 |
These results highlight the selective anti-proliferative activity of GSK269962A in specific cancer cell types.[3]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]
- 5. GSK269962A - tcsc2790 - Taiclone [taiclone.com]
- 6. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: ROCK1-IN-1 Versus Y-27632 in the Regulation of Cell Motility
For researchers in cell biology, cancer biology, and drug discovery, the intricate dance of cell motility is a critical area of study. Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are central choreographers of this dance, and their inhibitors are powerful tools to dissect and potentially control cellular movement. This guide provides a comprehensive comparison of two key ROCK inhibitors: the selective ROCK1 inhibitor, ROCK1-IN-1, and the widely used pan-ROCK inhibitor, Y-27632, with a focus on their efficacy in inhibiting cell motility.
This comparison guide delves into their mechanisms of action, presents available quantitative data from experimental studies, and provides detailed protocols for key assays used to evaluate their effects.
Mechanism of Action: A Tale of Selectivity
Both this compound and Y-27632 are ATP-competitive inhibitors that target the kinase domain of ROCK proteins. However, their key distinction lies in their selectivity.
Y-27632 is a well-established and extensively studied pan-ROCK inhibitor, meaning it targets both ROCK1 and ROCK2 isoforms with similar potency. By inhibiting both isoforms, Y-27632 broadly impacts the downstream signaling pathways that regulate the actin cytoskeleton, stress fiber formation, and cell adhesion, all of which are crucial for cell motility.[1]
This compound , as its name suggests, is designed to be a selective inhibitor of ROCK1.[2] This selectivity allows for a more nuanced investigation into the specific roles of the ROCK1 isoform in cellular processes, including migration and invasion. The differential roles of ROCK1 and ROCK2 are an active area of research, with studies suggesting they can have both redundant and distinct functions in regulating cell motility depending on the cellular context and substrate stiffness.
The ROCK Signaling Pathway in Cell Motility
The Rho/ROCK signaling pathway is a cornerstone of cell motility regulation. Activated RhoA-GTP binds to and activates ROCK1 and ROCK2. This activation triggers a cascade of downstream phosphorylation events that ultimately lead to increased actomyosin contractility and changes in the actin cytoskeleton, driving cell movement.
Caption: The Rho/ROCK signaling pathway in cell motility.
Performance Comparison: this compound vs. Y-27632
Direct comparative studies quantifying the inhibitory effects of this compound and Y-27632 on cell motility in the same experimental settings are limited in the publicly available literature. However, by synthesizing data from various studies on ROCK1-selective inhibitors and the pan-inhibitor Y-27632, we can construct a comparative overview.
The effect of ROCK inhibition on cell motility is highly context-dependent, varying with cell type, the composition of the extracellular matrix, and the dimensionality of the environment. In some instances, ROCK inhibition has been shown to decrease migration and invasion, while in others, it can paradoxically enhance motility.
| Feature | This compound (and other ROCK1-selective inhibitors) | Y-27632 (Pan-ROCK inhibitor) |
| Target(s) | Primarily ROCK1 | ROCK1 and ROCK2 |
| Reported IC50 (Cell-based motility assays) | Data for this compound is not widely available. Other selective ROCK1 inhibitors show varying potencies. | Varies significantly by cell type and assay (e.g., ~10-30 µM can inhibit migration in some cancer cells). |
| Effect on Cell Migration | Inhibition of ROCK1 has been shown to reduce migration and invasion in non-small-cell lung cancer cells.[3][4][5][6] In some contexts, ROCK1 inhibition may have a more pronounced effect on migration than ROCK2 inhibition. | Effects are varied. Can inhibit migration in some cancer cells, but has also been reported to increase migration in human foreskin fibroblasts and certain cancer cells.[3][7][8][9] |
| Effect on Cell Invasion | Knockdown of ROCK1 has been shown to significantly decrease Transwell invasion. | Can both increase and decrease invasion depending on the cell type and the density of the extracellular matrix. For example, it increased the pro-invasive nature of SW620 colon cancer cells in a 3D collagen matrix.[3] |
| Observed Phenotypes | Reduced stress fiber formation and focal adhesions. | Disruption of the actin cytoskeleton, loss of stress fibers, and changes in cell morphology. |
| Potential for Off-Target Effects | Designed for higher selectivity, potentially reducing off-target effects compared to pan-inhibitors. | Can inhibit other kinases at higher concentrations.[10] |
Experimental Protocols
Accurate and reproducible assessment of cell motility is paramount. The two most common in vitro assays to evaluate the effects of inhibitors like this compound and Y-27632 are the Wound Healing (Scratch) Assay and the Transwell Migration (Boyden Chamber) Assay.
Wound Healing (Scratch) Assay
This method assesses collective cell migration in a two-dimensional context.
Experimental Workflow:
Caption: Workflow for a typical wound healing assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the monolayer is confluent, use a sterile pipette tip or a specialized scratch tool to create a uniform, cell-free gap across the center of each well.
-
Inhibitor Treatment: Immediately after creating the scratch, wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells and then add fresh culture medium containing the desired concentration of this compound, Y-27632, or a vehicle control (e.g., DMSO).
-
Image Acquisition: Capture images of the scratch in each well at time zero (T=0) using a microscope equipped with a camera. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a predetermined period (e.g., 12, 24, or 48 hours), allowing the cells to migrate into the scratch.
-
Final Imaging: At the end of the incubation period, capture images of the same fields of view as at T=0.
-
Data Analysis: Quantify the area of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Area at T=0 - Area at T=end) / Area at T=0] * 100.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.
Experimental Workflow:
Caption: Workflow for a typical Transwell migration assay.
Detailed Methodology:
-
Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a multi-well plate.
-
Chemoattractant: Add cell culture medium containing a chemoattractant (e.g., fetal bovine serum or a specific growth factor) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the desired concentration of this compound, Y-27632, or a vehicle control. Seed the cell suspension into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for cell migration but not proliferation (e.g., 6-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde) and then stain with a suitable dye (e.g., crystal violet or DAPI).
-
Quantification: Image the stained cells on the lower surface of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and Y-27632 depends on the specific research question.
-
Y-27632 remains a valuable tool for studying the general effects of ROCK inhibition on cell motility. Its broad activity against both ROCK1 and ROCK2 makes it suitable for initial screening and for studies where the differential roles of the isoforms are not the primary focus.
-
This compound and other ROCK1-selective inhibitors offer a more refined approach to dissecting the specific contribution of the ROCK1 isoform to cell migration and invasion. This is particularly relevant in cell types where ROCK1 and ROCK2 may have non-redundant or even opposing functions.
As our understanding of the distinct roles of ROCK isoforms continues to evolve, the use of selective inhibitors like this compound will be crucial in painting a more detailed picture of the complex regulation of cell motility. The experimental protocols provided in this guide offer a solid foundation for researchers to rigorously evaluate and compare the effects of these and other inhibitors in their own experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. What are ROCK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro | PLOS One [journals.plos.org]
- 6. ROCK1 promotes migration and invasion of non-small-cell lung cancer cells through the PTEN/PI3K/FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ROCK1 Inhibition: A Comparative Analysis
A Guide for Researchers in Kinase Drug Discovery
The Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. Its involvement in fundamental cellular processes such as cell adhesion, motility, and contraction has made it a compelling target for therapeutic intervention in a range of diseases, including hypertension, cancer, and glaucoma. This guide provides a comparative overview of the cross-reactivity profile of a representative ROCK1 inhibitor, GSK269962A, against other kinases. Due to the lack of publicly available data for a compound specifically named "ROCK1-IN-1," this guide utilizes GSK269962A as a well-characterized, potent, and selective ROCK1 inhibitor to illustrate a typical kinase selectivity profile.
Comparative Kinase Inhibition Profile of GSK269962A
GSK269962A is a potent inhibitor of both ROCK1 and its isoform ROCK2.[1][2][3][4][5][6][7][8] Its selectivity has been assessed against a panel of other serine/threonine kinases. The available data indicates a high degree of selectivity for ROCK kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. ROCK1 |
| ROCK1 | 1.6 | 1x |
| ROCK2 | 4 | 2.5x |
| MSK1 | 49 | 30.6x |
| RSK1 | 132 | 82.5x |
| Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A higher IC50 value indicates lower potency. The selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for ROCK1. |
While the primary publication describing GSK269962A states that it was profiled against a broader panel of serine/threonine kinases and exhibited a greater than 30-fold selectivity, the detailed data from this comprehensive screen is not publicly available.[2][3][5][7][8] The data presented here is based on the available public information.
Experimental Methodologies
The determination of kinase inhibition profiles, as exemplified by the data for GSK269962A, is typically performed using in vitro kinase assays. A common and robust method for this is the ADP-Glo™ Kinase Assay.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps:
-
Kinase Reaction and ATP Depletion: The kinase, its substrate, and ATP are incubated with the test compound (e.g., GSK269962A). After the kinase reaction reaches its endpoint, the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Luminescence Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is directly proportional to the initial kinase activity.
The IC50 value is determined by measuring the kinase activity at various concentrations of the inhibitor and fitting the data to a dose-response curve.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Reagent Preparation:
-
Prepare a Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare serial dilutions of the test inhibitor (e.g., GSK269962A) in the Kinase Buffer.
-
Prepare a solution of the kinase (e.g., recombinant human ROCK1) in Kinase Buffer.
-
Prepare a solution of the substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor solution.
-
Add the kinase solution to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is converted to percent inhibition relative to a vehicle control (e.g., DMSO).
-
The IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software.
-
Visualizing Key Pathways and Processes
The ROCK1 Signaling Pathway
ROCK1 is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK1 signaling pathway regulates a multitude of cellular functions, primarily through its effects on the actin cytoskeleton.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK 269962 | Rho-Kinases | Tocris Bioscience [tocris.com]
- 5. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK269962A - tcsc2790 - Taiclone [taiclone.com]
- 8. rndsystems.com [rndsystems.com]
A Head-to-Head Comparison: Genetic Knockdown of ROCK1 versus Pharmacological Inhibition with ROCK1-IN-1
For Researchers, Scientists, and Drug Development Professionals
The study of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is pivotal in understanding numerous cellular processes, including cell migration, adhesion, and proliferation. Consequently, ROCK1 has emerged as a significant therapeutic target in various diseases, including cancer, hypertension, and glaucoma.[1][2] Researchers aiming to investigate the function of ROCK1 or validate it as a drug target primarily have two strategic options: genetic knockdown, typically through small interfering RNA (siRNA), or pharmacological inhibition using small molecule inhibitors. This guide provides an objective comparison of these two methodologies, focusing on experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
Performance Comparison: Genetic vs. Pharmacological Inhibition
The choice between genetic knockdown and pharmacological inhibition of ROCK1 depends on several factors, including the desired specificity, duration of effect, and the experimental context. While genetic knockdown offers high specificity to the target gene, pharmacological inhibitors provide acute and reversible control over protein function.
Quantitative Data Summary
The following tables summarize quantitative data comparing the efficacy and characteristics of ROCK1 siRNA-mediated knockdown and inhibition by various pharmacological agents, including the specifically synthesized ROCK1-IN-1.
Table 1: Efficacy of ROCK1 Knockdown
| Parameter | Cell Line | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Phenotypic Effect | Citation |
| siRNA Transfection | SK-N-AS | 50-90% | Significant reduction | Reduced migration and invasion | [3] |
| siRNA Transfection | CHP-212 | 40-70% | Significant reduction | Reduced migration and invasion | [3] |
| siRNA Transfection | Caco-2 | ~71% | ~70% | Not specified | [4] |
| siRNA Transfection | Human Lung Fibroblasts | ~80% | Not specified | Required for reduction in α-SMA expression (with ROCK2 knockdown) | [5] |
| siRNA Transfection | Pancreatic Cancer Cells | Not specified | Declining over 72 hours | Reduced proliferation | [6] |
Table 2: Potency and Specificity of ROCK1 Pharmacological Inhibitors
| Inhibitor | Target(s) | IC50 / Ki (ROCK1) | IC50 / Ki (ROCK2) | Key Characteristics | Citation |
| This compound | ROCK1 | Ki = 540 nM | Not specified | ROCK1 inhibitor | [7] |
| Y-27632 | ROCK1, ROCK2 | Ki = 220 nM | Ki = 300 nM | Pan-ROCK inhibitor, ATP-competitive | [8][9] |
| Fasudil (HA-1077) | ROCK1, ROCK2 | Ki = 0.33 µM | IC50 = 0.158 µM | Non-specific ROCK inhibitor, also inhibits other protein kinases | [7] |
| GSK269962A | ROCK1, ROCK2 | IC50 = 1.6 nM | IC50 = 4 nM | Potent ROCK inhibitor with anti-inflammatory and vasodilatory activities | [10][11] |
| RKI-1447 | ROCK1, ROCK2 | IC50 = 14.5 nM | IC50 = 6.2 nM | Potent ROCK inhibitor with anti-invasive and antitumor activities | [9] |
| Azaindole 1 (TC-S 7001) | ROCK1, ROCK2 | IC50 = 0.6 nM | IC50 = 1.1 nM | Selective, ATP-competitive ROCK inhibitor | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
ROCK1 Signaling Pathway
The diagram below illustrates the canonical signaling pathway involving RhoA and ROCK1, leading to downstream effects on the actin cytoskeleton.
Caption: The ROCK1 signaling cascade and points of intervention.
Experimental Workflow: A Comparative Overview
This diagram outlines the typical experimental workflows for both genetic knockdown and pharmacological inhibition of ROCK1.
Caption: Comparative experimental workflows for ROCK1 studies.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for performing ROCK1 knockdown and inhibition experiments. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Genetic Knockdown of ROCK1 using siRNA
This protocol outlines the steps for transiently knocking down ROCK1 expression in a mammalian cell line cultured in a 6-well plate format.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
ROCK1-specific siRNA duplexes and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free culture medium (e.g., Opti-MEM™)
-
6-well tissue culture plates
-
Reagents for RNA extraction and qPCR, or protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[12]
-
Preparation of siRNA-lipid complexes:
-
Solution A: In a sterile microcentrifuge tube, dilute 20-80 pmol of ROCK1 siRNA or non-targeting control siRNA into 100 µL of serum-free medium.[13]
-
Solution B: In a separate sterile microcentrifuge tube, dilute 2-8 µL of the siRNA transfection reagent into 100 µL of serum-free medium.[13]
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[12][13][14]
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add 0.8 mL of serum-free medium to the tube containing the siRNA-lipid complexes.
-
Overlay the 1 mL mixture onto the washed cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[13]
-
Post-transfection: Add 1 mL of complete culture medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.[13] Continue to incubate the cells for 24-72 hours before proceeding to analysis. The optimal incubation time should be determined empirically.[14]
-
Validation of Knockdown: Harvest the cells to assess ROCK1 mRNA or protein levels.
-
For qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR using primers specific for ROCK1 and a housekeeping gene.
-
For Western Blot: Lyse the cells, quantify total protein, and perform SDS-PAGE and Western blotting using an antibody specific for ROCK1.
-
Protocol 2: Pharmacological Inhibition of ROCK1 with a Small Molecule Inhibitor
This protocol describes the treatment of a mammalian cell line with a ROCK1 inhibitor to assess its effect on a specific cellular phenotype.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
ROCK1 inhibitor (e.g., this compound, Y-27632) dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well tissue culture plates appropriate for the desired assay
-
Reagents for the chosen phenotypic assay (e.g., cell migration, proliferation, apoptosis assay)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the intended phenotypic assay. Allow the cells to adhere and grow overnight.
-
Preparation of Inhibitor Working Solutions: Prepare a series of dilutions of the ROCK1 inhibitor in complete culture medium from a concentrated stock solution. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Inhibitor Treatment:
-
Aspirate the culture medium from the cells.
-
Add the prepared inhibitor working solutions and the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period. The incubation time will depend on the inhibitor's mechanism of action and the biological process being investigated. A time-course experiment is recommended to determine the optimal treatment duration.
-
Phenotypic Analysis: Following incubation, perform the desired assay to measure the effect of the inhibitor on the cellular phenotype. Examples include:
-
Cell Migration/Invasion Assay: Transwell assay or wound-healing (scratch) assay.
-
Cell Proliferation Assay: MTT, WST-1, or CyQUANT assay.
-
Apoptosis Assay: Annexin V/PI staining followed by flow cytometry or a caspase activity assay.[11]
-
Analysis of Downstream Targets: Western blot analysis of phosphorylated downstream targets of ROCK1, such as MYPT1.[15]
-
Concluding Remarks
References
- 1. Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are ROCK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ROCK1 kinase modulates both tumor cells and stromal fibroblasts in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. neb.com [neb.com]
- 15. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rho-Associated Kinase 1 (ROCK1) inhibition is Synthetically Lethal with Von Hippel Lindau (VHL) Deficiency in Clear Cell Renal Cell Carcinoma (CC-RCC) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of ROCK1-IN-1 and Fasudil: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo performance of the selective ROCK1 inhibitor, ROCK1-IN-1, and the pan-ROCK inhibitor, Fasudil. Due to the limited availability of direct comparative in vivo studies between this compound and Fasudil, this guide draws upon available data for Fasudil and other selective ROCK1 inhibitors, such as GSK269962A, to provide a comprehensive overview.
Introduction to ROCK Inhibition
Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that play a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. The two isoforms, ROCK1 and ROCK2, are key effectors of the small GTPase RhoA. While both isoforms share a high degree of homology in their kinase domains, they exhibit distinct expression patterns and non-redundant functions in various tissues. Dysregulation of the Rho/ROCK signaling pathway is implicated in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making ROCK a compelling therapeutic target.
Fasudil, a well-established pan-ROCK inhibitor, has been clinically approved for the treatment of cerebral vasospasm. Its therapeutic potential is being explored for a wide range of other conditions. More recently, the development of isoform-selective inhibitors like this compound has opened new avenues for targeted therapy with potentially improved safety profiles. This guide aims to provide a comparative overview of the in vivo data available for Fasudil and selective ROCK1 inhibitors to aid researchers in selecting the appropriate tool for their preclinical studies.
The ROCK Signaling Pathway
The Rho/ROCK signaling cascade is initiated by the activation of RhoA, a small GTPase, which in turn binds to and activates ROCK1 and ROCK2. Activated ROCK phosphorylates a number of downstream substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.
Figure 1: Simplified ROCK Signaling Pathway.
In Vivo Performance: A Comparative Overview
Direct in vivo comparative data between this compound and Fasudil is scarce in publicly available literature. Therefore, this section summarizes key findings from separate in vivo studies on Fasudil and selective ROCK1 inhibitors.
Efficacy in Disease Models
| Compound | Disease Model | Animal Model | Dose | Key Findings | Citation |
| Fasudil | Myocardial Infarction | Rat | 10 mg/kg | Improved cardiac function, reduced apoptosis. | [1] |
| Fasudil | Metabolic Syndrome | Rat | 10 mg/kg/day (s.c.) | Ameliorated systolic blood pressure and glycemic indices. | |
| Fasudil | Alzheimer's Disease | Mouse (APP/PS1) | Not specified | Improved cognitive function. | [2] |
| GSK269962A (ROCK1 inhibitor) | Acute Myeloid Leukemia | Mouse (NOD-SCID/IL2Rgnull) | 5 mg/kg or 10 mg/kg | Eliminated leukemia cells and prolonged survival. | [3][4] |
| GSK429286 (ROCK1 inhibitor) | Hindlimb Ischemia | Mouse | 10 mg/kg (i.p.) | Potentiated blood flow recovery. | [5] |
Pharmacokinetic Properties
| Compound | Animal Model | Dose & Route | Key Pharmacokinetic Parameters | Citation |
| Fasudil | Rat | 3 mg/kg (i.v.) | Short elimination half-life (t½ = 0.2 ± 0.05 h). Rapidly converted to active metabolite, hydroxyfasudil. | [6] |
| Fasudil | Human | 30 mg (i.v.) | Serum half-life of Fasudil: ~20 min; Hydroxyfasudil: 100-200 min. | [7] |
| This compound | - | - | In vivo pharmacokinetic data not publicly available. | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative experimental protocols for in vivo studies involving Fasudil and a selective ROCK1 inhibitor.
Fasudil in a Rat Model of Metabolic Syndrome[2]
-
Animal Model: Adult male Wistar albino rats.
-
Induction of Metabolic Syndrome: 30% sucrose in drinking water for 3 weeks.
-
Treatment Groups:
-
Control
-
Fasudil (10 mg/kg/day, subcutaneously)
-
Sucrose-fed
-
Sucrose + Fasudil
-
-
Duration of Treatment: 3 weeks.
-
Outcome Measures: Blood pressure, heart rate, serum biomarkers (ROCK1, BNP, NO, insulin, glucose, LDL-c), and cardiac histopathology.
GSK269962A in a Mouse Model of Acute Myeloid Leukemia[4][5]
-
Animal Model: 6-8 week old female NOD-SCID/IL2Rgnull (NPG) mice.
-
Induction of Leukemia: Intravenous administration of 1 x 10^6 MV4-11 cells.
-
Treatment Groups:
-
Control
-
GSK269962A (5 mg/kg)
-
GSK269962A (10 mg/kg)
-
-
Treatment Regimen: Initiated 3 days after cell administration.
-
Outcome Measures: Survival, assessment of leukemia cell infiltration in bone marrow, liver, and spleen via H&E staining and IHC for human CD45.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study of a ROCK inhibitor.
Figure 2: General Experimental Workflow for In Vivo Studies.
Discussion and Future Directions
The available in vivo data suggests that both the pan-ROCK inhibitor Fasudil and selective ROCK1 inhibitors demonstrate therapeutic potential in a variety of disease models. Fasudil has a well-documented efficacy profile in cardiovascular and neurological conditions.[1][2] Selective ROCK1 inhibitors, such as GSK269962A and GSK429286, show promise in oncology and ischemic diseases, respectively.[3][4][5]
A key differentiator lies in the potential for reduced off-target effects with isoform-selective inhibitors. While Fasudil inhibits both ROCK1 and ROCK2, selective ROCK1 inhibition may offer a more targeted therapeutic approach, potentially minimizing side effects associated with ROCK2 inhibition. However, the specific contributions of each ROCK isoform to different pathologies are still under investigation, and in some cases, inhibition of both isoforms may be beneficial.
The lack of head-to-head in vivo comparative studies between this compound and Fasudil represents a significant knowledge gap. Future research should focus on direct comparisons of these compounds in relevant disease models to delineate their respective efficacy, safety, and pharmacokinetic profiles. Such studies will be instrumental in guiding the clinical development of next-generation ROCK inhibitors.
Conclusion
Both Fasudil and selective ROCK1 inhibitors are valuable tools for investigating the therapeutic potential of ROCK inhibition. Fasudil, with its extensive preclinical and clinical data, serves as a crucial benchmark. Selective ROCK1 inhibitors, while less studied, hold the promise of enhanced target specificity and potentially improved therapeutic windows. The choice between a pan-inhibitor and a selective inhibitor for in vivo studies will depend on the specific research question and the disease model being investigated. This guide provides a foundation for researchers to make informed decisions and design robust preclinical studies in the evolving field of ROCK-targeted therapies.
References
- 1. The Effects of Fasudil at Different Doses on Acute Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ROCK1-IN-1 and Next-Generation ROCK Inhibitors
The landscape of Rho-associated coiled-coil containing protein kinase (ROCK) inhibition is rapidly evolving, moving from pan-inhibitors to more selective and potent next-generation molecules. This guide provides a detailed comparison of ROCK1-IN-1, a representative research compound, with several next-generation ROCK inhibitors. We will delve into their selectivity, potency, and mechanisms of action, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.
Introduction to ROCK Signaling
ROCKs are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA.[1][2] Two highly homologous isoforms, ROCK1 and ROCK2, have been identified, sharing 65% overall amino acid identity and 92% identity within their kinase domains.[3][4] Despite this similarity, they exhibit distinct tissue distribution and non-redundant functions.[4][5] ROCK1 is prominently expressed in non-neuronal tissues like the lungs, liver, and spleen, while ROCK2 is more abundant in the brain and heart.[4][5]
The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton, influencing fundamental cellular processes such as contraction, adhesion, migration, proliferation, and apoptosis.[6][7][8] Its dysregulation is implicated in a multitude of pathologies, including cardiovascular diseases, glaucoma, neurodegenerative disorders, and cancer, making ROCK a prime therapeutic target.[3][9]
First-generation inhibitors like Y-27632 and Fasudil are non-isoform-selective and often require high micromolar concentrations in cell-based assays, raising concerns about off-target effects.[4] Next-generation inhibitors aim to overcome these limitations by offering increased potency and/or isoform selectivity, potentially leading to improved therapeutic windows and reduced side effects.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ROCK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
Validating ROCK1-IN-1: A Comparative Guide for 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of selective ROCK1 inhibitors like the hypothetical ROCK1-IN-1 presents a promising avenue for targeted cancer therapy. Unlike pan-ROCK inhibitors such as Y-27632 and Fasudil, which target both ROCK1 and ROCK2 isoforms, ROCK1-selective inhibitors offer the potential for enhanced therapeutic efficacy with a more favorable safety profile by avoiding off-target effects associated with ROCK2 inhibition. This guide provides a framework for validating the activity of a novel ROCK1-selective inhibitor, this compound, in a three-dimensional (3D) cancer spheroid model and compares its expected performance with the well-established pan-ROCK inhibitors, Y-27632 and Fasudil.
The Rationale for ROCK1-Selective Inhibition in Cancer
The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are implicated in various aspects of cancer progression, including proliferation, migration, and invasion. While both isoforms share a high degree of homology in their kinase domains, studies have revealed their distinct and sometimes opposing roles in cellular processes. In breast cancer, for instance, elevated expression of both ROCK1 and ROCK2 is observed in malignant cells grown in 3D cultures.[1][2] However, increased levels of ROCK1, but not ROCK2, have been correlated with poor patient prognosis in breast cancer.[1] Furthermore, distinct roles for ROCK1 in cell elongation and tail retraction, and ROCK2 in suppressing Rac1-driven protrusions have been identified in 3D environments.[3] This functional divergence underscores the potential of selective ROCK1 inhibition as a more precise therapeutic strategy.
Comparative Inhibitor Profiles
| Inhibitor | Target(s) | Key Characteristics |
| This compound (Hypothetical) | Selective ROCK1 | Expected to primarily affect ROCK1-mediated processes like cell contractility and invasion, with minimal impact on ROCK2-dependent functions. |
| Y-27632 | ROCK1 and ROCK2 (pan-inhibitor) | A well-characterized tool compound for studying ROCK signaling. It is known to reduce the disorganized phenotype of cancer cells in 3D cultures.[1] |
| Fasudil | ROCK1 and ROCK2 (pan-inhibitor) | An approved drug for other indications, also used as a research tool. It demonstrates similar effects to Y-27632 in reverting malignant phenotypes in 3D models.[1] |
Expected Performance in a 3D Spheroid Model
Based on the differential roles of ROCK1 and ROCK2, the following outcomes are anticipated when treating 3D cancer spheroids with this compound compared to pan-ROCK inhibitors.
Spheroid Growth and Viability
A selective ROCK1 inhibitor like GSK269962A has been shown to selectively inhibit the growth of acute myeloid leukemia (AML) cells.[4] It is hypothesized that this compound will similarly inhibit the growth of solid tumor spheroids.
| Parameter | This compound (Expected) | Y-27632 | Fasudil |
| Spheroid Size | Reduction | Reduction | Reduction |
| Cell Viability (IC50) | Potent inhibition | Inhibition | Inhibition |
| Apoptosis | Induction | Induction | Induction |
Table 1: Expected effects of ROCK inhibitors on spheroid growth and viability. Data for Y-27632 and Fasudil are based on published studies.[1] Expected outcomes for this compound are based on preclinical data for the ROCK1-selective inhibitor GSK269962A.[4]
ROCK1 Signaling Pathway Inhibition
The most direct measure of this compound activity is the reduction in phosphorylation of its downstream targets.
| Parameter | This compound (Expected) | Y-27632 | Fasudil |
| Phospho-MYPT1 | Decreased | Decreased | Decreased |
| Phospho-LIMK | Decreased | Decreased | Decreased |
| Phospho-MLC | Decreased | Decreased | Decreased |
Table 2: Expected effects of ROCK inhibitors on downstream signaling. Inhibition of ROCK1 is expected to decrease the phosphorylation of its substrates.
Visualizing the Pathways and Workflow
Figure 1: Simplified ROCK1 and ROCK2 signaling pathways.
References
- 1. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RhoA and RhoC have distinct roles in migration and invasion by acting through different targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Effects of ROCK1-IN-1 Treatment on Cell Viability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the long-term effects of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) inhibition on cell viability, with a focus on the inhibitor ROCK1-IN-1. Due to the limited availability of direct long-term viability data for this compound, this document summarizes the known effects of other well-characterized ROCK inhibitors and presents a framework for the systematic evaluation of this compound. Experimental data for alternative compounds are provided to serve as a benchmark for future studies.
Introduction to ROCK Inhibition and Cell Viability
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton, which is fundamental for various cellular processes, including cell adhesion, migration, proliferation, and survival.[1] The role of ROCK signaling in cell viability is complex and context-dependent. Inhibition of ROCK can be pro-survival in some cell types, such as preventing dissociation-induced apoptosis (anoikis) in stem cells, while it can induce apoptosis or have cytostatic effects in other cells, particularly cancer cells.[1][2] The differential effects of ROCK inhibitors on cell viability underscore the importance of thorough long-term assessment in relevant cell models.
Comparative Analysis of ROCK Inhibitors on Cell Viability
Data Summary: Long-Term Effects of Various ROCK Inhibitors on Cell Viability
| Inhibitor | Cell Line(s) | Duration | Effect on Viability/Proliferation | IC50 | Reference(s) |
| Y-27632 | Human Keratinocytes | >180 days | Extends replicative lifespan, promotes proliferation | Not reported | [3] |
| Cynomolgus Monkey Embryonic Stem Cells | Not specified | Promotes survival after single-cell dissociation | Not reported | [2] | |
| iPSC-derived Retinal Pigment Epithelium Cells | 24 hours | Promotes proliferation and inhibits apoptosis | Not reported | [4] | |
| Fasudil | Small-Cell Lung Cancer (SCLC) | 48 hours | Inhibits proliferation, induces apoptosis | 76.04 µg/mL | [5] |
| Human Corneal Endothelial Cells | Not specified | High concentrations (>5 µM) decrease proliferation | Not reported | [2] | |
| GSK269962A | Acute Myeloid Leukemia (AML) cell lines (MV4-11, OCI-AML3) | Not specified | Selectively inhibits proliferation, induces apoptosis | 0.61 to 1,337 nM | [5] |
| RKI-1447 | Immortalized and Primary Microglia | Not specified | Toxic at doses above 30 µM | >30 µM | [6] |
| AR-13324 (Netarsudil) | Primary Human Corneal Endothelial Cells | Not specified | Comparable proliferation rates to Y-27632 | Not reported | [7] |
| AR-13503 | Primary Human Corneal Endothelial Cells | Not specified | Significantly more proliferative than Y-27632 at 10 µM | Not reported | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms by which ROCK inhibitors influence cell viability, it is essential to consider the underlying signaling pathways. The following diagrams illustrate the canonical ROCK signaling pathway and a generalized workflow for assessing the long-term effects of inhibitors on cell viability.
Caption: ROCK1 Signaling Pathway and Site of Inhibition.
Caption: Experimental Workflow for Long-Term Viability Assessment.
Experimental Protocols
The following are generalized protocols for assessing the long-term effects of kinase inhibitors on cell viability. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Long-Term Cell Viability Assessment using MTT Assay
Objective: To determine the long-term effect of this compound and other ROCK inhibitors on the metabolic activity of a cell line as an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and other ROCK inhibitors (e.g., Y-27632, Fasudil)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and other ROCK inhibitors in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the respective inhibitor concentrations. Include vehicle control (e.g., DMSO) wells.
-
-
Long-Term Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, 96, 120, 144, and 168 hours).
-
For time points longer than 72 hours, it is recommended to replace the medium with fresh medium containing the inhibitors every 48-72 hours to maintain nutrient levels and inhibitor concentration.
-
-
MTT Assay:
-
At each time point, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 value at each time point.
-
Protocol 2: Real-Time Glo™ MT Cell Viability Assay for Continuous Monitoring
Objective: To continuously monitor cell viability over a long period in the presence of ROCK inhibitors without the need for multiple plates.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and other ROCK inhibitors
-
White, opaque 96-well plates
-
Real-Time Glo™ MT Cell Viability Assay reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using white, opaque 96-well plates suitable for luminescence measurements.
-
-
Assay Setup:
-
At the time of inhibitor treatment, add the Real-Time Glo™ MT Cell Viability Assay reagent to each well according to the manufacturer's instructions.
-
-
Luminescence Measurement:
-
Measure luminescence at various time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours) using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal at each time point to the initial reading (time 0) to determine the change in cell viability over time.
-
Plot the relative luminescence units (RLU) against time for each inhibitor concentration.
-
Calculate the percentage of viability relative to the vehicle control at each time point.
-
Conclusion and Future Directions
The available data indicates that the long-term effects of ROCK inhibition on cell viability are highly dependent on the specific inhibitor, its concentration, and the cell type being studied. While inhibitors like Y-27632 can promote the long-term proliferation of certain cell types, others like Fasudil and GSK269962A exhibit dose-dependent cytotoxic or cytostatic effects, particularly in cancer cell lines.
A significant knowledge gap exists regarding the long-term effects of this compound on cell viability. To address this, it is imperative that researchers conduct systematic, long-term viability and proliferation assays using a panel of relevant cell lines. The protocols provided in this guide offer a framework for such investigations. Direct, head-to-head comparisons of this compound with established ROCK inhibitors like Y-27632 and Fasudil will be crucial in elucidating its specific biological activities and therapeutic potential. Such studies will not only contribute to a better understanding of ROCK1 signaling but also guide the development of novel therapeutic strategies targeting this important kinase.
References
- 1. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-associated kinase inhibitor Y-27632 promotes survival of cynomolgus monkey embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. A ROCK Inhibitor Promotes Graft Survival during Transplantation of iPS-Cell-Derived Retinal Cells [mdpi.com]
- 5. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ROCK1-IN-1: A Guide for Laboratory Professionals
The following procedures are designed to ensure the safe handling and disposal of ROCK1-IN-1, minimizing risks to personnel and the environment.
I. Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal.
-
Waste Classification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), should be classified as hazardous chemical waste.[1] Do not dispose of this compound or its waste down the drain or in regular trash.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[2] Improper mixing of chemicals can lead to dangerous reactions.
II. Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment must be worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
A laboratory coat
-
Chemically resistant gloves
All handling of this compound waste should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]
III. Step-by-Step Disposal Procedure
The following steps outline the standard procedure for the collection and disposal of this compound waste:
-
Containerization:
-
Select a designated, chemically compatible, and leak-proof container for the collection of this compound waste. The container must have a secure, tight-fitting lid.[2]
-
Transfer all waste materials, including solid this compound, solutions, and contaminated disposables, into the designated hazardous waste container.[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container.[1]
-
-
Labeling:
-
Storage:
-
Disposal:
-
Once the waste container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for pickup and disposal.[1][2]
-
Provide the EHS department with all necessary information regarding the waste composition.[1]
-
Disposal must be carried out by a licensed and approved hazardous waste disposal facility.[1]
-
IV. Data Presentation
Currently, there is no publicly available quantitative data specifically for the disposal or neutralization of this compound. The recommended procedure is to treat it as hazardous waste for incineration by a licensed facility.
| Parameter | Value |
| Recommended Neutralization Agent | Not available. Chemical neutralization is not recommended without specific guidance. |
| Recommended Neutralization Concentration | Not applicable. |
| Inactivation Procedure | Not available. |
V. Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols.
VI. Mandatory Visualization
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling ROCK1-IN-1
Disclaimer: This document provides essential safety and logistical guidance for handling ROCK1-IN-1 based on general laboratory safety protocols for research chemicals. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is imperative to handle this compound with care, assuming it may have unknown hazards. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.
This guide is intended for researchers, scientists, and drug development professionals to foster a safe and efficient laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to laboratory chemicals. The following table summarizes the recommended PPE for handling this compound in solid and solution forms.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Consider double-gloving. | Protects against skin contact. Nitrile offers good resistance to a variety of chemicals. Double-gloving provides extra protection against tears and contamination. |
| Eye & Face Protection | Safety glasses with side shields (required). Chemical safety goggles (recommended). A face shield worn over goggles is advised when there is a risk of splashes. | Prevents eye contact with powders or solutions, which could cause irritation or injury. |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated respirator is recommended. | Minimizes the risk of inhaling fine particles. |
Operational Procedures
Adherence to standard operating procedures is critical for minimizing risk and ensuring the integrity of your experiments.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][3] Keep the container tightly sealed.
2.2. Handling and Preparation of Solutions
-
Designated Area: All handling of this compound, especially the solid form, should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.[1][4][5]
-
Weighing: When weighing the solid compound, use appropriate tools like a spatula and a weigh boat. Handle gently to avoid creating dust.
-
Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.
-
Avoid Contamination: Use clean, dedicated labware for handling this compound.
2.3. Spill Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the area.
-
Containment: For small spills, use an appropriate absorbent material from a chemical spill kit to contain the substance.
-
Cleaning: Clean the spill area thoroughly according to your institution's EHS guidelines.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.[4]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Segregation: Segregate waste containing this compound from other waste streams.
-
Solid Waste: Collect solid waste, including empty containers and contaminated PPE, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
Disposal: All chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[1][6][7] Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous materials.[8][9]
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. researchchemshub.com [researchchemshub.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. sfasu.edu [sfasu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
